molecular formula C9H7FO2 B576300 5-Fluoro-4-Chromanone CAS No. 188826-32-6

5-Fluoro-4-Chromanone

Cat. No.: B576300
CAS No.: 188826-32-6
M. Wt: 166.151
InChI Key: AVJVYZBPSAQLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-chromanone is a fluorinated derivative of the chroman-4-one heterobicyclic scaffold, a structure recognized in medicinal chemistry as a privileged framework for the design and synthesis of novel bioactive compounds . The chroman-4-one core is a versatile building block in drug discovery, and the strategic incorporation of a fluorine atom at the 5-position is often employed to modulate the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies . Research into chroman-4-one analogues has demonstrated a wide spectrum of pharmacological activities, positioning this chemotype as a significant contributor to the development of therapeutic leads . Specifically, substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in aging-related neurodegenerative disorders such as Parkinson's and Alzheimer's disease . Furthermore, derivatives based on this scaffold exhibit promising cytotoxic profiles, with studies highlighting their potential as anticancer agents against various human cancer cell lines, including breast cancer and leukemia . The 3-benzylidene-chromanone subgroup, to which many synthetic derivatives belong, has been extensively investigated for its selective toxicity toward malignant cells . As such, this compound serves as a critical synthetic precursor for accessing diverse compound libraries, including flavanones and isoflavanones, for hit-to-lead optimization in multiple drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJVYZBPSAQLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670460
Record name 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188826-32-6
Record name 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-4-Chromanone from 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-Fluoro-4-Chromanone, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis originates from 2-fluorophenol and proceeds through a two-step reaction sequence involving O-alkylation followed by an intramolecular Friedel-Crafts acylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

Chromanones are a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This compound, in particular, serves as a key building block for the synthesis of more complex pharmaceutical agents. This guide outlines a reliable and reproducible method for its preparation from commercially available 2-fluorophenol.

Overall Synthetic Pathway

The synthesis of this compound from 2-fluorophenol is achieved in two primary steps. The first step involves the O-alkylation of 2-fluorophenol with a suitable three-carbon synthon, such as 3-chloropropionic acid or acrylonitrile, to yield the intermediate 3-(2-fluorophenoxy)propionic acid. The second step is an intramolecular Friedel-Crafts acylation of this propionic acid derivative, which results in the formation of the chromanone ring system.

Synthesis_Pathway 2-Fluorophenol 2-Fluorophenol Intermediate 3-(2-Fluorophenoxy)propionic Acid 2-Fluorophenol->Intermediate Step 1: O-Alkylation Reagents_Step1 1. Base (e.g., NaOH) 2. 3-Chloropropionic Acid Reagents_Step1->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Intramolecular Friedel-Crafts Acylation Reagents_Step2 Cyclizing Agent (e.g., PPA, Eaton's Reagent) Reagents_Step2->Final_Product Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-(2-Fluorophenoxy)propionic Acid cluster_step2 Step 2: Synthesis of this compound A1 Dissolve NaOH in Water A2 Add 2-Fluorophenol A1->A2 A3 Add 3-Chloropropionic Acid A2->A3 A4 Reflux (4-6h) A3->A4 A5 Acidify with HCl A4->A5 A6 Extract with Ethyl Acetate A5->A6 A7 Dry and Concentrate A6->A7 A8 Recrystallize A7->A8 B1 Heat PPA or Eaton's Reagent B2 Add 3-(2-Fluorophenoxy)propionic Acid A8->B2 Intermediate Product B1->B2 B3 Heat and Stir (1-3h) B2->B3 B4 Quench with Ice B3->B4 B5 Extract with CH2Cl2 or EtOAc B4->B5 B6 Wash and Dry B5->B6 B7 Concentrate B6->B7 B8 Column Chromatography B7->B8

5-Fluoro-4-Chromanone: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-Chromanone is a fluorinated heterocyclic compound belonging to the chromanone class. The introduction of a fluorine atom to the chromanone scaffold can significantly influence its physicochemical and biological properties, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, compiled from available data.

Chemical Properties

While comprehensive experimental data for this compound is limited in publicly accessible literature, the following table summarizes its basic chemical identifiers and predicted properties. It is important to note that the boiling point and density are predicted values and should be considered as estimates. For comparison, the experimentally determined melting point of the isomeric 6-Fluoro-4-Chromanone is also provided.

PropertyValueSource
CAS Number 188826-32-6[1][2]
Molecular Formula C₉H₇FO₂[1]
Molecular Weight 166.15 g/mol [1]
Appearance White to Yellow Solid[1]
Boiling Point (Predicted) 280.0 ± 40.0 °C at 760 mmHg[1]
Density (Predicted) 1.297 ± 0.06 g/cm³[1]
Melting Point No data available
Solubility No data available
Melting Point of 6-Fluoro-4-Chromanone (Isomer) 114-116 °C[3]

Chemical Structure

The structure of this compound consists of a chromanone core with a fluorine atom substituted at the 5-position of the aromatic ring. The chromanone structure is a bicyclic system composed of a benzene ring fused to a dihydropyranone ring.

Systematic Name: 5-fluoro-2,3-dihydro-4H-chromen-4-one

SMILES: O=C1CCOC2=C1C(F)=CC=C2

InChI: InChI=1S/C9H7FO2/c10-7-4-2-1-3-6(7)8(11)5-12-9(6)11/h1-4H,5H2

The precise bond lengths, bond angles, and overall conformation of this compound would require experimental determination through techniques such as X-ray crystallography or computational modeling.

Experimental Protocols

Synthesis of Chroman-4-ones (General Procedure)

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general method for the synthesis of substituted chroman-4-ones has been reported. This procedure typically involves the reaction of an appropriate 2'-hydroxyacetophenone with an aldehyde.[4]

General Reaction Scheme:

G 2'-Hydroxyacetophenone_derivative 2'-Hydroxyacetophenone_derivative Chroman-4-one_derivative Chroman-4-one_derivative 2'-Hydroxyacetophenone_derivative->Chroman-4-one_derivative Base, Solvent, Heat Aldehyde Aldehyde Aldehyde->Chroman-4-one_derivative

General synthesis of chroman-4-one derivatives.

Detailed Methodology (General): A detailed experimental protocol for a similar class of compounds involves the following steps:

  • Dissolving the substituted 2'-hydroxyacetophenone in a suitable solvent.

  • Adding the appropriate aldehyde and a base.

  • Heating the reaction mixture for a specified time.

  • Work-up of the reaction mixture, which typically includes extraction and washing.

  • Purification of the crude product, often by column chromatography.[4]

To synthesize this compound, one would likely start with 2'-hydroxy-6'-fluoroacetophenone and an appropriate C1 synthon.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The two methylene groups in the dihydropyranone ring would appear as distinct multiplets.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shift of the carbon atom bonded to the fluorine would be significantly affected.

  • ¹⁹F NMR: A single resonance would be expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C-O-C stretch (ether): Bands in the region of 1250-1000 cm⁻¹.

  • C-F stretch: An absorption in the region of 1250-1000 cm⁻¹.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 166. Fragmentation patterns would likely involve the loss of small molecules such as CO and C₂H₄ from the dihydropyranone ring.

Biological Activity and Signaling Pathways

There is currently no specific information in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of chromanones has been reported to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[5][6][7] The introduction of a fluorine atom can modulate these activities by altering factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a fluorinated heterocyclic compound with potential for applications in drug discovery and development. This technical guide has summarized the currently available information on its chemical properties and structure. A significant gap exists in the experimental data for this specific isomer, including its melting point, solubility, and detailed spectroscopic characterization. Furthermore, its biological activity and potential roles in signaling pathways remain to be explored. Future research efforts are needed to fully characterize this compound and unlock its potential for scientific and therapeutic applications.

References

5-Fluoro-4-Chromanone: A Comprehensive Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-4-Chromanone, a fluorinated heterocyclic compound, has emerged as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its unique structural features and physicochemical properties make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, synthesis, physicochemical characteristics, and known biological activities, with a focus on its potential as a modulator of key biological targets. Detailed experimental protocols and data are presented to facilitate further research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is systematically named 5-Fluoro-2,3-dihydro-4H-chromen-4-one or 5-Fluoro-2,3-dihydrochromen-4-one . Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 188826-32-6
Molecular Formula C₉H₇FO₂
Molecular Weight 166.15 g/mol
Appearance Off-white to white solid
Melting Point Not explicitly reported for 5-fluoro isomer; 6-fluoro isomer melts at 114-116 °C.[1]
Boiling Point Not explicitly reported
Solubility Soluble in organic solvents such as DMSO and methanol.
LogP (calculated) Varies by prediction method, generally indicating moderate lipophilicity.

Synthesis of this compound

General Experimental Protocol for Chroman-4-one Synthesis

This protocol is adapted from a general procedure for the synthesis of various chroman-4-one derivatives and can serve as a starting point for the synthesis of this compound.[2][3]

Materials:

  • Appropriately substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-6'-fluoroacetophenone for the synthesis of this compound)

  • An appropriate aldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH), aqueous solution (10%)

  • Hydrochloric acid (HCl), aqueous solution (1 M)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexane for chromatography

Procedure:

  • To a solution of the substituted 2'-hydroxyacetophenone in ethanol (0.4 M), add the aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

  • Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the desired chroman-4-one.

Note: The specific starting materials and purification conditions may need to be optimized for the synthesis of this compound.

Biological Activities and Potential Therapeutic Applications

Chromanone derivatives have garnered significant attention for their diverse biological activities, including roles as enzyme inhibitors and anticancer agents.[4][5] While specific data for this compound is limited, the broader class of fluorinated chromanones has shown promise in several therapeutic areas.

Sirtuin 2 (SIRT2) Inhibition

Substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in aging-related diseases such as neurodegenerative disorders.[3] The inhibitory activity is influenced by the substitution pattern on the chromanone ring.

This protocol provides a general method for assessing the inhibitory activity of compounds against SIRT2.[6]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Developer solution (containing a protease to cleave the deacetylated product)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept low (e.g., ≤1%).

  • In a 96-well plate, add the assay buffer, SIRT2 enzyme, and the fluorogenic substrate.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding NAD⁺ to all wells.

  • Incubate the plate at 37 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop the enzymatic reaction and add the developer solution to each well.

  • Incubate the plate at 37 °C for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Anticancer Activity

Chromanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][7] The mechanism of action often involves the induction of apoptosis.

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antiviral Activity

Fluorinated 2-arylchroman-4-ones have been investigated for their antiviral activity, particularly against the influenza A virus. Some derivatives have shown significant inhibitory effects.[8]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known activities of related chromanone derivatives suggest potential mechanisms of action.

SIRT2 Inhibition and Downstream Effects

As a potential SIRT2 inhibitor, this compound could influence various cellular processes regulated by this enzyme. SIRT2 is known to deacetylate a number of proteins involved in cell cycle regulation, metabolism, and cytoskeletal dynamics. Inhibition of SIRT2 could therefore lead to the hyperacetylation of its substrates, impacting these pathways.

SIRT2_Inhibition_Pathway This compound This compound SIRT2 SIRT2 This compound->SIRT2 Deacetylated Substrates Deacetylated Substrates SIRT2->Deacetylated Substrates Deacetylation Acetylated Substrates Acetylated Substrates Acetylated Substrates->SIRT2 Substrate Cellular Processes Cellular Processes Deacetylated Substrates->Cellular Processes Modulation of

Caption: Potential mechanism of action of this compound via SIRT2 inhibition.

Induction of Apoptosis in Cancer Cells

The anticancer activity of chromanone derivatives is often associated with the induction of programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

Apoptosis_Induction_Workflow This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Treatment Mitochondrial Pathway Mitochondrial Pathway Cancer Cell->Mitochondrial Pathway Induces Stress Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Execution of

Caption: A simplified workflow illustrating the potential induction of apoptosis in cancer cells by this compound.

Conclusion and Future Directions

This compound represents a promising chemical entity with potential applications in drug discovery, particularly in the development of enzyme inhibitors and anticancer agents. The fluorination at the 5-position is likely to influence its pharmacokinetic and pharmacodynamic properties, offering a unique profile compared to other chromanone derivatives.

Further research is warranted to:

  • Develop and optimize a robust synthetic route for this compound.

  • Conduct comprehensive in vitro and in vivo studies to fully characterize its biological activity profile, including its potency and selectivity against various targets.

  • Elucidate the specific signaling pathways and molecular mechanisms underlying its observed biological effects.

  • Explore its structure-activity relationships through the synthesis and evaluation of related analogues.

This technical guide provides a foundational resource for researchers and scientists to build upon in their exploration of this compound as a lead compound for the development of novel therapeutics.

References

5-Fluoro-4-Chromanone: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromanone core, a heterocyclic motif consisting of a fused benzene and dihydropyranone ring system, is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide array of therapeutic areas. The introduction of a fluorine atom at the 5-position of the chromanone scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its pharmacological profile. This technical guide provides a comprehensive overview of 5-fluoro-4-chromanone as a versatile building block in drug discovery, summarizing key synthetic methodologies, biological activities, and mechanisms of action.

Data Presentation: Biological Activities of Chromanone Derivatives

The following tables summarize the reported biological activities of various chromanone derivatives, highlighting their potential in different therapeutic areas. While specific data for derivatives of this compound is still emerging, the data presented for analogous chromanone structures provide valuable insights into the potential of this scaffold.

Table 1: Anticancer Activity of Chromanone Derivatives

CompoundCell LineIC50 (µM)Reference
3-Benzylidenechroman-4-one Derivative 1HCT 116 (Colon)8-20[1]
SW620 (Colon)8-20[1]
LoVo (Colon)8-20[1]
Caco-2 (Colon)~70[1]
HT-29 (Colon)8-20[1]
HMEC-1 (Normal)>20[1]
3-Benzylidenechroman-4-one Derivative 3HCT 116 (Colon)15-30[1]
SW620 (Colon)15-30[1]
LoVo (Colon)15-30[1]
Caco-2 (Colon)~70[1]
HT-29 (Colon)15-30[1]
3-Benzylidenechroman-4-one Derivative 5HCT 116 (Colon)15-30[1]
SW620 (Colon)15-30[1]
LoVo (Colon)15-30[1]
Caco-2 (Colon)~70[1]
HT-29 (Colon)15-30[1]

Table 2: Enzyme Inhibitory Activity of Chromanone Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
6,8-Dibromo-2-pentylchroman-4-oneSIRT21.5[2]
2-PentylchromoneSIRT25.5[2]
2-Propylchroman-4-oneSIRT210.6[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of chromanone derivatives, which can be adapted for this compound.

General Procedure for the Synthesis of 2-Alkyl-Substituted Chroman-4-ones

This procedure is adapted from the synthesis of SIRT2 inhibitors and can be modified for the synthesis of this compound derivatives by starting with 4'-fluoro-2'-hydroxyacetophenone.[2]

Materials:

  • Appropriate 2'-hydroxyacetophenone (e.g., 4'-fluoro-2'-hydroxyacetophenone)

  • Appropriate aldehyde (1.1 equivalents)

  • Diisopropylamine (DIPA) (1.1 equivalents)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexane for chromatography

Procedure:

  • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

  • Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired chroman-4-one.

Synthesis of 5,7-Difluorochroman-4-one (Industrial Scale Example)

The following protocol is derived from a patent for the industrial production of 5,7-difluorochroman-4-one and illustrates a different synthetic strategy that may be applicable for this compound.[3]

Step 1: Synthesis of 3-(3,5-Difluorophenoxy)propionitrile

  • React 3,5-difluorophenol with acrylonitrile in the presence of a copper hydroxide catalyst under reflux at 80°C for 48 hours.

  • After cooling, concentrate the reaction mixture.

  • Extract the product with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield 3-(3,5-difluorophenoxy)propionitrile.

Step 2: Hydrolysis and Cyclization to 5,7-Difluorochroman-4-one

  • Hydrolyze the 3-(3,5-difluorophenoxy)propionitrile with concentrated hydrochloric acid to obtain 3-(3,5-difluorophenoxy)propionic acid.

  • Cyclize the resulting propionic acid using thionyl chloride to yield 5,7-difluorochroman-4-one.

Signaling Pathways and Mechanisms of Action

Derivatives of the chromanone scaffold have been shown to modulate various signaling pathways implicated in disease. Understanding these mechanisms is critical for rational drug design.

Anti-Neuroinflammatory Activity via Inhibition of TLR4-Mediated Signaling

Certain chromanone derivatives have demonstrated potent anti-neuroinflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[4] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a cascade that leads to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines. The diagram below illustrates the key points of inhibition by a representative chromanone derivative.

G cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 PI3K PI3K MyD88->PI3K IKK IKK TAK1->IKK Akt Akt PI3K->Akt Akt->IKK IkB IκB IKK->IkB Phosphorylates (inhibition) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription Chromanone This compound Derivative Chromanone->TAK1 Chromanone->PI3K Chromanone->Akt Chromanone->NFkB Inhibits Translocation

Caption: Inhibition of TLR4-mediated inflammatory signaling by a this compound derivative.

Potential Role in Alzheimer's Disease through Cholinesterase Inhibition

The chromanone scaffold has also been explored for the development of agents to treat Alzheimer's disease. One of the key therapeutic strategies for this neurodegenerative disorder is the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE), which increases the levels of the neurotransmitter acetylcholine in the brain. The following workflow illustrates the role of this compound as a starting point for developing such inhibitors.

G start This compound synthesis Chemical Synthesis (e.g., addition of piperidinyl ethoxy residue) start->synthesis derivative This compound Derivative synthesis->derivative inhibition Inhibition of Cholinesterases (AChE & BuChE) derivative->inhibition acetylcholine Increased Acetylcholine Levels in Synapse inhibition->acetylcholine outcome Potential Amelioration of Alzheimer's Disease Symptoms acetylcholine->outcome

Caption: Workflow for the development of this compound-based cholinesterase inhibitors for Alzheimer's disease.

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its unique electronic properties conferred by the fluorine substituent, combined with the inherent biological relevance of the chromanone core, make it an attractive starting point for medicinal chemists. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of derivatives. As demonstrated, these derivatives have shown significant potential in oncology and neuroinflammation, with clear mechanisms of action that can be rationally exploited for drug design. Further exploration of this compound-based compounds is warranted to fully unlock their therapeutic potential.

References

Spectroscopic Profiling of 5-Fluoro-4-Chromanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Fluoro-4-Chromanone. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on the analysis of structurally related chromanone derivatives.[1] The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.6 - 7.8ddJ ≈ 8.0, 1.5H-6
~7.0 - 7.2m-H-7, H-8
~4.5tJ ≈ 6.5H-2
~2.8tJ ≈ 6.5H-3

Rationale: The chemical shifts are estimated based on the known effects of the fluorine and carbonyl group on the aromatic and heterocyclic protons in similar chromanone structures.[1] The downfield shift of H-6 is attributed to the deshielding effect of the adjacent carbonyl group. The protons on the heterocyclic ring (H-2 and H-3) are expected to appear as triplets due to coupling with each other.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~195C-4 (C=O)
~160 (d, ¹JCF ≈ 250 Hz)C-5
~120 - 140Aromatic C
~115 - 125Aromatic C
~110 - 120Aromatic C
~65C-2
~45C-3

Rationale: The carbonyl carbon (C-4) is predicted to have a chemical shift in the typical range for ketones.[2] The carbon bearing the fluorine atom (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The remaining aromatic carbons and the aliphatic carbons of the heterocyclic ring are assigned based on general substituent effects in substituted chromanones.[1]

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~1680StrongC=O (Aryl Ketone) Stretch
~1600, ~1480MediumC=C (Aromatic) Stretch
~1250StrongC-O-C (Ether) Stretch
~1200StrongC-F Stretch
~3000-3100MediumC-H (Aromatic) Stretch
~2850-2960Medium-WeakC-H (Aliphatic) Stretch

Rationale: The characteristic strong absorption band for the aryl ketone carbonyl group is expected around 1680 cm⁻¹.[3] The presence of the aromatic ring will give rise to C=C stretching vibrations. The C-O-C ether linkage and the C-F bond will also show strong characteristic absorption bands. Aromatic and aliphatic C-H stretching vibrations are expected in their usual regions.[4]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
166High[M]⁺ (Molecular Ion)
138Medium[M - CO]⁺
109Medium[M - C₂H₂O - F]⁺
95High[C₆H₄F]⁺

Rationale: The molecular ion peak is expected at m/z 166, corresponding to the molecular weight of this compound. Common fragmentation pathways for chromanones involve the loss of carbon monoxide (CO) and retro-Diels-Alder reactions.[5][6] The presence of the fluorine atom will influence the fragmentation pattern, leading to characteristic fluorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

    • Integrate the peaks and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Procedure:

  • Sample Introduction:

    • GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer.

    • Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

  • Ionization: Use a standard electron energy of 70 eV for electron ionization.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.[5][6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Potential Therapeutic Targets of 5-Fluoro-4-Chromanone: A Technical Guide Based on the 4-Chromanone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 5-Fluoro-4-Chromanone is not available in the current scientific literature. This guide provides a comprehensive overview of the well-established therapeutic potential of the parent 4-chromanone scaffold and its derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the probable therapeutic avenues for this compound based on structure-activity relationships and the known bioactivities of analogous compounds.

The 4-chromanone core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2][3] The introduction of a fluorine atom at the 5-position of the chromanone ring is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological profile.[4] This guide will explore the key therapeutic targets associated with the 4-chromanone scaffold, presenting quantitative data from representative derivatives, detailing relevant experimental protocols, and visualizing associated signaling pathways.

I. Potential Therapeutic Areas and Targets

The 4-chromanone scaffold has demonstrated significant potential in several key therapeutic areas:

  • Oncology: Derivatives have shown cytotoxic effects against various cancer cell lines.[5]

  • Inflammation: Anti-inflammatory properties are a hallmark of this compound class.[2]

  • Neuroprotection: Certain derivatives have been investigated for their potential in neurodegenerative diseases.

Anticancer Activity

4-Chromanone derivatives have been reported to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Representative 4-Chromanone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 Inhibition Assay4.5[6]
2-Pentylchroman-4-one derivative (1k)SIRT2 Inhibition Assay10.6[6]
Substituted 2-arylchromen-4-onesGlioblastoma (SNB19)Varies[5]
4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-oneRAW 264.7 (Toxicity)>10[7]
Anti-inflammatory Activity

The anti-inflammatory effects of 4-chromanones are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[7]

Table 2: Anti-inflammatory Activity of Representative 4-Chromanone Derivatives

CompoundAssayCell LineIC50 (µM) or Inhibition %Reference
4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h)NO ProductionRAW 264.7Potent Inhibition[7]
5,7-dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-oneNO ProductionRAW264.7Not specified[2]
2-(2-phenethyl)chromone derivative (positive control)NO ProductionRAW264.74.4[2]
Neuroprotective Potential

The neuroprotective properties of chromanones are an emerging area of research, with studies suggesting their potential in combating oxidative stress and neuroinflammation associated with neurodegenerative disorders.

II. Experimental Protocols

This section outlines general methodologies for assessing the key biological activities of 4-chromanone derivatives, which can be adapted for the evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound.[7]

III. Signaling Pathways and Visualizations

The biological activities of 4-chromanones are often mediated through their interaction with specific signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Many 4-chromanone derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kappa_B_Pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) NFkB->Proinflammatory_Genes Induces Transcription Chromanone 4-Chromanone Derivative Chromanone->IKK Inhibits Chromanone->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by 4-chromanone derivatives.

Experimental Workflow for Evaluating Anticancer Activity

A typical workflow for assessing the anticancer potential of a novel compound like this compound is depicted below.

Anticancer_Workflow Experimental Workflow for Anticancer Evaluation Compound This compound Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) Compound->Cell_Lines Treatment MTT_Assay MTT Assay (Cytotoxicity & IC50) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) MTT_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Assay If cytotoxic Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for key proteins) Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Assay->Mechanism_Studies

Caption: A streamlined workflow for the in vitro evaluation of anticancer properties.

IV. Conclusion and Future Directions

The 4-chromanone scaffold represents a versatile platform for the development of novel therapeutics targeting a range of diseases, most notably cancer and inflammatory conditions. While specific biological data for this compound is currently lacking, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The introduction of the 5-fluoro substituent may favorably impact its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for such investigations. Elucidating the precise molecular targets and mechanisms of action of this compound will be crucial in unlocking its full therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Stability of 5-Fluoro-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted stability of 5-Fluoro-4-Chromanone based on available data and established chemical principles. As of the latest literature review, specific, in-depth experimental stability studies on this compound are limited. Therefore, some sections, particularly concerning degradation pathways and detailed experimental protocols, are based on the analysis of analogous compounds and general guidelines for stability testing.

Introduction

This compound is a fluorinated heterocyclic ketone belonging to the chromanone class of compounds. Chromanones are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. A thorough understanding of the physical and chemical stability of this compound is therefore crucial for its potential development as a therapeutic agent, as it informs formulation strategies, storage conditions, and analytical method development.[3][4][5]

This technical guide summarizes the available physicochemical data for this compound, outlines potential degradation pathways under various stress conditions, and provides representative experimental protocols for conducting comprehensive stability studies.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for the design of stability studies and the development of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-Fluoro-2,3-dihydrochromen-4-one-
CAS Number 188826-32-6[6]
Molecular Formula C₉H₇FO₂[6]
Molecular Weight 166.15 g/mol [6]
Appearance Solid-
Boiling Point 280.0 ± 40.0 °C at 760 mmHg-
Melting Point Not available-
Solubility Soluble in common organic solvents such as ethanol and dimethyl sulfoxide (inferred from 6-Fluoro-4-chromanone).-
pKa Not available-

Chemical Stability and Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[3][4][5] While specific studies on this compound are not available, potential degradation pathways can be inferred from the known chemistry of chromanones and fluorinated aromatic ketones under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress.

Hydrolytic Degradation

The hydrolytic stability of this compound is expected to be pH-dependent. The ester linkage within the chromanone ring system can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.

  • Acidic Hydrolysis: Under acidic conditions, the ether oxygen of the chromanone ring can be protonated, making the adjacent benzylic carbon more susceptible to nucleophilic attack by water. This would lead to the formation of a ring-opened hydroxy acid.

  • Basic Hydrolysis: In basic media, the carbonyl group can be attacked by a hydroxide ion, followed by ring-opening to form a carboxylate salt.

Oxidative Degradation

The chromanone scaffold can be susceptible to oxidative degradation.[7] Potential sites of oxidation include the benzylic methylene group and the aromatic ring, which can be activated by the electron-donating ether oxygen. The presence of a ketone functional group can also influence oxidative pathways.[8]

  • Peroxide-Induced Degradation: Reaction with peroxides (e.g., H₂O₂) could lead to the formation of N-oxides (if applicable in derivatives), hydroxylation of the aromatic ring, or oxidation of the benzylic position.

  • Autoxidation: In the presence of oxygen, free radical-mediated oxidation can occur, potentially leading to a variety of degradation products.

Photodegradation

Fluorinated aromatic ketones are known to undergo photodegradation.[9] The energy from UV or visible light can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules.

  • Norrish Type Reactions: The ketone carbonyl group can undergo Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions, leading to the formation of radical species and subsequent degradation products.

  • Photo-reduction or -oxidation: The excited state of the ketone could also participate in photo-redox reactions, depending on the reaction environment.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. The degradation pathway would depend on the temperature and the presence of other substances. Potential thermal degradation pathways could involve decarboxylation (if the ring is opened) or other fragmentation processes. The stability of related cathinones to thermal degradation has been studied and may provide some insights.[10]

Experimental Protocols for Stability Testing

The following sections outline representative experimental protocols for conducting forced degradation studies on this compound. These protocols are based on general ICH guidelines and methodologies applied to similar compounds.[3][11]

General Experimental Workflow

A general workflow for conducting forced degradation studies is depicted in the following diagram.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of this compound in a suitable solvent (e.g., Methanol/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal Degradation (e.g., Solid state, 80°C) prep->thermal Expose to stress photo Photolytic Degradation (e.g., ICH compliant chamber) prep->photo Expose to stress neutralize Neutralize acidic/basic samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/DAD oxidation->hplc thermal->hplc photo->hplc neutralize->hplc ms Characterize degradants by LC-MS/MS hplc->ms For peak identification mass_balance Assess Mass Balance hplc->mass_balance nmr Isolate and identify major degradants by NMR ms->nmr For structural elucidation pathway Propose Degradation Pathways ms->pathway nmr->pathway

Figure 1: General workflow for forced degradation studies.
Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[12][13][14][15] The following is a representative HPLC method that can be used as a starting point for method development.

Table 2: Representative Stability-Indicating HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD), monitor at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Forced Degradation Protocols

4.3.1. Acidic and Basic Hydrolysis

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of methanol and water.

  • For acid hydrolysis, mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • For basic hydrolysis, mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solutions at 60 °C and withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before HPLC analysis.

4.3.2. Oxidative Degradation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of methanol and water.

  • Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at appropriate time points and analyze by HPLC.

4.3.3. Thermal Degradation

  • Place a known amount of solid this compound in a vial.

  • Store the vial in an oven at 80 °C.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

4.3.4. Photolytic Degradation

  • Prepare a solution of this compound in a suitable solvent.

  • Expose the solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples by HPLC at appropriate time points.

Data Analysis and Degradant Characterization

The analysis of forced degradation samples involves several key steps, as illustrated in the diagram below.

Data_Analysis_Workflow cluster_hplc HPLC Analysis cluster_peak Peak Purity and Identification cluster_quant Quantification and Mass Balance cluster_char Degradant Characterization hplc_run Run stressed samples on validated HPLC method purity Assess peak purity of the parent compound using DAD hplc_run->purity rt Compare retention times with unstressed sample hplc_run->rt degradants Identify degradation product peaks hplc_run->degradants quantify Quantify parent compound and degradation products degradants->quantify lcms LC-MS/MS analysis for molecular weight and fragmentation patterns degradants->lcms mass_balance Calculate mass balance quantify->mass_balance nmr Isolation and structural elucidation by NMR for major degradants lcms->nmr

Figure 2: Workflow for data analysis and degradant characterization.
Peak Purity and Mass Balance

The peak purity of the this compound peak in the chromatograms of stressed samples should be assessed using a diode array detector to ensure that no degradation products are co-eluting. Mass balance should be calculated to account for all the material after degradation. A good mass balance (typically 95-105%) indicates that all major degradation products have been detected.

Degradant Identification

The structural elucidation of degradation products is a critical step.[16][17][18]

  • LC-MS/MS: This technique provides the molecular weight of the degradation products and their fragmentation patterns, which can be used to propose structures.

  • NMR Spectroscopy: For major degradation products, isolation (e.g., by preparative HPLC) followed by NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR) is the gold standard for unambiguous structure determination.[16][17][18][19]

Conclusion

This technical guide provides a framework for understanding and evaluating the physical and chemical stability of this compound. While direct experimental data is currently lacking in the public domain, the provided information on physicochemical properties, potential degradation pathways, and detailed experimental protocols based on analogous compounds and regulatory guidelines offers a solid foundation for researchers, scientists, and drug development professionals. Rigorous experimental work, as outlined in this guide, will be necessary to fully characterize the stability profile of this promising molecule and to support its potential advancement as a therapeutic candidate.

References

An In-Depth Technical Guide to 5-Fluoro-4-Chromanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 5-Fluoro-4-Chromanone: A Promising Scaffold in Medicinal Chemistry

This compound, with the CAS number 188826-32-6, is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a chromanone core with a fluorine atom at the 5-position, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of this compound, covering its suppliers, purity standards, and key experimental methodologies.

Procurement and Purity Standards of this compound

Sourcing high-purity this compound is crucial for reliable and reproducible research outcomes. Several chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes.

Table 1: Prominent Suppliers and Purity Specifications for this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Advertised Purity
Sigma-Aldrich (distributor for Ambeed)188826-32-6C₉H₇FO₂166.1598%
Hoffman Fine Chemicals188826-32-6C₉H₇FO₂166.15Not specified, Certificate of Analysis available upon purchase[1][2]
BLD Pharmatech (via Sigma-Aldrich)188826-32-6C₉H₇FO₂166.15Not specified, documentation available
ChemicalBook188826-32-6C₉H₇FO₂166.15Not specified
Biosynce188826-32-6C₉H₇FO₂166.15Not specified

It is standard practice for suppliers to provide a Certificate of Analysis (CoA) upon request or with a purchase, which will detail the specific purity of the lot, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and may include data from Nuclear Magnetic Resonance (NMR) spectroscopy. For isomers such as 6-Fluoro-4-chromanone, purities of >97.0%(GC) and 99% are commonly cited, suggesting that similar standards are achievable for this compound.

Biological Activity and Potential Signaling Pathways

While research specifically targeting this compound is emerging, the broader class of chromanone derivatives has shown significant biological activity. Notably, various substituted chromanones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders and cancer.[3][4] The inhibitory action on SIRT2 can lead to the hyperacetylation of substrates like α-tubulin, which in turn can inhibit tumor growth and cell proliferation.[5]

Another area of investigation for chromanone derivatives is in plant biology, where they have been shown to induce plant immunity, potentially through the abscisic acid (ABA) signaling pathway.[6][7]

Based on the known activity of similar chromanone derivatives, a potential mechanism of action for this compound in a drug development context could involve the inhibition of SIRT2. A simplified representation of this proposed signaling pathway is depicted below.

SIRT2_Inhibition_Pathway cluster_cell Cell 5_Fluoro_4_Chromanone 5_Fluoro_4_Chromanone SIRT2 SIRT2 5_Fluoro_4_Chromanone->SIRT2 Inhibition Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Deacetylation Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin) Acetylated_Substrate->SIRT2 Cellular_Response Cellular Response (e.g., Inhibition of Cell Proliferation) Acetylated_Substrate->Cellular_Response Leads to Deacetylated_Substrate->Cellular_Response

Figure 1: Proposed signaling pathway of this compound as a SIRT2 inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established procedures for similar compounds.

Synthesis of this compound: A Representative Protocol

The synthesis of chromanones can be achieved through various methods. A common and effective approach involves a base-mediated aldol condensation followed by intramolecular cyclization. The following is a representative protocol adapted from the synthesis of similar chromanone derivatives.[3]

Workflow for the Synthesis of this compound

Synthesis_Workflow Start Starting Materials: - 2'-Hydroxyacetophenone derivative - Aldehyde Reaction Base-mediated Aldol Condensation (e.g., with DIPA in Ethanol) Start->Reaction Microwave Microwave Irradiation (e.g., 160-170 °C, 1h) Reaction->Microwave Workup Aqueous Workup (Wash with acid, base, brine) Microwave->Workup Extraction Extraction with Organic Solvent (e.g., CH2Cl2) Workup->Extraction Drying Drying of Organic Phase (e.g., over MgSO4) Extraction->Drying Concentration Concentration under Reduced Pressure Drying->Concentration Purification Purification by Flash Chromatography (e.g., EtOAc/Hexane) Concentration->Purification Product Pure this compound Purification->Product

Figure 2: General workflow for the synthesis of chromanone derivatives.

Detailed Methodology:

  • Reaction Setup: To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Microwave Reaction: Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • Workup: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to afford the pure chroman-4-one derivative.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Workflow for Quality Control Analysis

QC_Workflow Sample This compound Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS CoA Certificate of Analysis Generation HPLC->CoA NMR->CoA MS->CoA

Figure 3: A typical workflow for the quality control analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated reverse-phase HPLC (RP-HPLC) method is the standard for determining the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chromanone chromophore has significant absorbance (e.g., around 254 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons. The fluorine atom will cause splitting of adjacent proton signals, providing key structural information.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, with the carbon atom attached to the fluorine exhibiting a characteristic large one-bond C-F coupling constant.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound and can provide information about its fragmentation pattern.

  • Ionization Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be used.

  • Expected Mass: The expected monoisotopic mass of this compound (C₉H₇FO₂) is approximately 166.04 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 167.05 would be observed.

  • Fragmentation Analysis: Under EI conditions, characteristic fragmentation patterns can be observed, which can further aid in structural confirmation.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications, it is always recommended to consult the detailed documentation provided by the supplier and relevant scientific literature.

References

Methodological & Application

Application Notes and Protocols for the Intramolecular Cyclization Synthesis of 5-Fluoro-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chromanones are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. The introduction of a fluorine atom into the chromanone scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, including metabolic stability, binding affinity, and lipophilicity. 5-Fluoro-4-Chromanone, in particular, is an important intermediate for the synthesis of various pharmaceutical agents. This protocol details a robust method for its preparation via an intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenoxy)propionic acid.

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 3-(3-fluorophenoxy)propionic acid, from 3-fluorophenol. The second step is the intramolecular Friedel-Crafts cyclization of this intermediate to afford the final product.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization A 3-Fluorophenol C 3-(3-Fluorophenoxy)propionic Acid A->C Base, Heat B 3-Chloropropionic Acid B->C D 3-(3-Fluorophenoxy)propionic Acid E This compound D->E Strong Acid (e.g., PPA, H₂SO₄)

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-Fluorophenoxy)propionic Acid

This procedure is adapted from analogous preparations of phenoxypropionic acids.

Materials:

  • 3-Fluorophenol

  • 3-Chloropropionic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in water.

  • To the stirred solution, add 3-fluorophenol (1.0 equivalent).

  • Slowly add 3-chloropropionic acid (1.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2 with concentrated hydrochloric acid. A precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to afford pure 3-(3-fluorophenoxy)propionic acid.

Step 2: Intramolecular Cyclization to form this compound

This protocol is based on established methods for the cyclization of similar phenoxypropionic acids using polyphosphoric acid (PPA).

Materials:

  • 3-(3-Fluorophenoxy)propionic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Place 3-(3-fluorophenoxy)propionic acid (1.0 equivalent) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the acid) to the flask.

  • Heat the stirred mixture to 80-100°C and maintain for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following tables summarize the expected materials and potential outcomes for the synthesis of this compound.

Table 1: Reagents and Materials

Reagent/MaterialStep 1Step 2
3-Fluorophenol
3-Chloropropionic Acid
Sodium Hydroxide
Hydrochloric Acid
3-(3-Fluorophenoxy)propionic Acid
Polyphosphoric Acid
Dichloromethane
Sodium Bicarbonate
Anhydrous Magnesium Sulfate

Table 2: Physical and Chemical Data

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
3-(3-Fluorophenoxy)propionic AcidC₉H₉FO₃184.16White to off-white solid133077-42-6
This compoundC₉H₇FO₂166.15Solid188826-32-6

Table 3: Predicted Reaction Parameters and Yields

StepReaction TypeKey ReagentsTemperature (°C)Time (h)Predicted Yield (%)
1Nucleophilic SubstitutionNaOHReflux4-670-85
2Intramolecular Friedel-Crafts AcylationPPA80-1001-270-80

Note: Predicted yields are based on analogous reactions and may vary depending on experimental conditions.

Experimental Workflow Diagram

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A Dissolve NaOH in Water B Add 3-Fluorophenol A->B C Add 3-Chloropropionic Acid B->C D Reflux for 4-6h C->D E Cool and Acidify with HCl D->E F Filter and Recrystallize E->F G 3-(3-Fluorophenoxy)propionic Acid F->G H Mix Precursor with PPA G->H Proceed to Cyclization I Heat at 80-100°C for 1-2h H->I J Quench with Ice I->J K Extract with CH₂Cl₂ J->K L Wash with NaHCO₃ and Brine K->L M Dry, Concentrate, and Purify L->M N This compound M->N

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • 3-Fluorophenol is toxic and corrosive. Avoid inhalation and contact with skin.

  • Concentrated acids (HCl, PPA) are highly corrosive. Handle with extreme care.

  • The quenching of the PPA reaction with ice is exothermic. Perform this step slowly and with caution.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable compound for further applications in drug discovery and development. The provided data tables and workflow diagrams offer a clear and concise guide for the successful execution of this synthesis.

Application Notes and Protocols: Synthesis of Novel Heterocycles from 5-Fluoro-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for utilizing 5-Fluoro-4-Chromanone as a versatile building block in the generation of novel heterocyclic scaffolds, including pyrazoles, isoxazoles, and benzodiazepines. The protocols detailed below are based on established methodologies for related chromanone derivatives and serve as a foundational guide for the synthesis and exploration of new chemical entities with potential therapeutic applications.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines key synthetic transformations of this compound to access a diverse range of heterocyclic compounds with potential applications in drug discovery, particularly in the areas of oncology, inflammation, and neuroscience.

Synthesis of Novel Heterocycles

The general approach for the synthesis of pyrazoles, isoxazoles, and benzodiazepines from this compound involves the reaction of the chromanone with appropriate binucleophiles. These reactions typically proceed via a nucleophilic attack on the carbonyl group, followed by cyclization and dehydration to yield the final heterocyclic product.

General Synthetic Workflow

G start This compound reagents Binucleophiles (Hydrazine, Hydroxylamine, o-Phenylenediamine) start->reagents Reacts with reaction Cyclocondensation Reaction reagents->reaction products Novel Heterocycles (Pyrazoles, Isoxazoles, Benzodiazepines) reaction->products Yields

Caption: General workflow for heterocycle synthesis.

I. Synthesis of Fluorinated Chromanone-Pyrazoles

The reaction of this compound with hydrazine derivatives is a common method for the synthesis of pyrazole-containing compounds. The reaction mechanism typically involves a nucleophilic attack of the hydrazine at the C2 position of the chromone ring, leading to ring opening, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.[1]

Experimental Protocol: Synthesis of 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)phenol (Representative Protocol)

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.

Quantitative Data (Expected)
ProductReagentsSolventReaction Time (h)Yield (%)
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)phenolHydrazine hydrate, Acetic acidEthanol4-670-85
Substituted Pyrazole DerivativesSubstituted hydrazines, Acid/Base catalystVarious4-1260-90

Note: Yields are estimates based on analogous reactions with other chromanone derivatives and may require optimization for this compound.

Proposed Synthetic Pathway

G A This compound C Nucleophilic Attack (Ring Opening) A->C + B B Hydrazine Hydrate D Intramolecular Cyclization C->D E Dehydration D->E F Fluorinated Chromanone-Pyrazole E->F

Caption: Synthesis of fluorinated chromanone-pyrazoles.

II. Synthesis of Fluorinated Chromanone-Isoxazoles

The synthesis of isoxazole derivatives from this compound can be achieved by reacting it with hydroxylamine hydrochloride. This reaction typically proceeds under basic conditions, leading to the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring.

Experimental Protocol: Synthesis of 3-(2-Hydroxy-4-fluorophenyl)-5-substituted-isoxazole (Representative Protocol)

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or Potassium hydroxide

  • Ethanol or Methanol

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Add hydroxylamine hydrochloride (1.5 mmol) and a base such as sodium hydroxide (2.0 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected)
ProductReagentsSolventReaction Time (h)Yield (%)
3-(2-Hydroxy-4-fluorophenyl)-isoxazoleHydroxylamine HCl, NaOHEthanol6-865-80
Substituted Isoxazole DerivativesSubstituted hydroxylamines, BaseVarious6-1255-75

Note: Yields are estimates based on analogous reactions and may require optimization.

Proposed Synthetic Pathway

G A This compound C Oxime Formation A->C + B, Base B Hydroxylamine HCl D Intramolecular Cyclization C->D E Fluorinated Chromanone-Isoxazole D->E

Caption: Synthesis of fluorinated chromanone-isoxazoles.

III. Synthesis of Fluorinated Chromanone-Benzodiazepines

The condensation of this compound with o-phenylenediamine is a key step in the synthesis of benzodiazepine derivatives. This reaction is often catalyzed by acids and proceeds through the formation of an imine intermediate, followed by cyclization to form the seven-membered diazepine ring.[2]

Experimental Protocol: Synthesis of 7-Fluoro-10,11-dihydro-5H-dibenzo[b,e][3][4]diazepine (Representative Protocol)

Materials:

  • This compound

  • o-Phenylenediamine

  • Glacial Acetic Acid or a Lewis acid catalyst (e.g., ZnCl₂)

  • Toluene or Xylene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 mmol), o-phenylenediamine (1.0 mmol), and a catalytic amount of glacial acetic acid in toluene (30 mL).

  • Reflux the mixture for 8-12 hours, with azeotropic removal of water.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired benzodiazepine derivative.

Quantitative Data (Expected)
ProductReagentsSolventReaction Time (h)Yield (%)
7-Fluoro-dibenzo[b,e][3][4]diazepine derivativeo-Phenylenediamine, Acetic acidToluene8-1260-75
Substituted Benzodiazepine DerivativesSubstituted o-phenylenediamines, CatalystVarious8-2450-80

Note: Yields are estimates based on analogous reactions and require experimental validation.

Proposed Synthetic Pathway

G A This compound C Imine Formation A->C + B, Acid B o-Phenylenediamine D Intramolecular Cyclization C->D E Fluorinated Chromanone-Benzodiazepine D->E

Caption: Synthesis of fluorinated chromanone-benzodiazepines.

Potential Biological Activities and Signaling Pathways

While specific biological data for heterocycles derived directly from this compound is limited in the current literature, the parent heterocyclic scaffolds are known to exhibit a wide range of pharmacological activities.

  • Pyrazoles: Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.[3][5][6]

  • Isoxazoles: Isoxazole-containing compounds are known for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7][8][9]

  • Benzodiazepines: This class of compounds classically targets GABA-A receptors in the central nervous system, leading to anxiolytic, sedative, and anticonvulsant effects. Novel benzodiazepine derivatives are being explored for their neuroprotective properties in models of neurodegenerative diseases.[4][10]

Representative Signaling Pathway: Anticancer Activity of Pyrazole Derivatives

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/Raf/MEK/ERK Pathway receptor->ras pyrazole Fluorinated Chromanone-Pyrazole pyrazole->receptor apoptosis Apoptosis pyrazole->apoptosis Induces proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

Caption: Potential anticancer mechanism of pyrazoles.

Disclaimer: The experimental protocols and quantitative data provided are representative and based on analogous chemical transformations. Optimization of reaction conditions will be necessary for the specific synthesis of heterocycles from this compound. The biological activities and signaling pathways described are general for the respective heterocyclic classes and require experimental validation for the novel compounds synthesized.

References

Application of 5-Fluoro-4-Chromanone in the Development of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in biomedical research and drug discovery, enabling the visualization and quantification of specific analytes within complex biological systems. The chromanone scaffold, a core structure in many biologically active compounds, presents a promising platform for the development of novel fluorescent probes. This document outlines the potential application of 5-Fluoro-4-Chromanone as a foundational building block for creating targeted fluorescent probes. While direct applications of this compound as a fluorescent probe are not yet established in the literature, its structural relationship to fluorescent chromone derivatives suggests significant potential. This application note provides a conceptual framework, including proposed synthetic routes, hypothetical signaling mechanisms, and detailed experimental protocols to guide researchers in exploring this promising area.

Proposed Design and Synthesis of a this compound-Based Fluorescent Probe

To function as a fluorescent probe, the this compound core must be chemically modified to incorporate a recognition moiety for a specific analyte and to modulate its photophysical properties. A proposed synthetic strategy involves the introduction of a reactive group that can be conjugated to a targeting ligand.

A plausible approach is the functionalization at the C-3 position of the chromanone ring. This can be achieved through an aldol condensation reaction with a suitable aldehyde, followed by further chemical modifications. For instance, a probe for detecting thiols could be designed by introducing a maleimide group, a well-known thiol-reactive moiety.

Hypothetical Probe Structure: 5-Fluoro-4-oxo-2-(4-(maleimido)benzylidene)chromane (FN-Mal)

G cluster_0 This compound cluster_1 4-(Maleimido)benzaldehyde cluster_2 Proposed Probe (FN-Mal) 5FC FN_Mal 5FC->FN_Mal Aldol Condensation MB MB->FN_Mal

Signaling Pathway and Mechanism of Action

The proposed probe, FN-Mal, is designed to be a "turn-on" fluorescent sensor for thiols. In its free state, the probe is expected to exhibit minimal fluorescence due to photoinduced electron transfer (PeT) from the maleimide group to the excited chromanone fluorophore. Upon reaction with a thiol-containing analyte (e.g., glutathione), the maleimide undergoes a Michael addition reaction. This reaction disrupts the PeT process, leading to a significant enhancement in fluorescence intensity.

Quantitative Data Summary

As this is a proposed probe, experimental data is not yet available. The following table outlines the key parameters that would need to be determined to characterize the performance of the FN-Mal probe.

ParameterExpected Value/RangeMethod of Determination
Excitation Wavelength (λex) 380 - 420 nmFluorescence Spectroscopy
Emission Wavelength (λem) 480 - 550 nmFluorescence Spectroscopy
Quantum Yield (Φ) < 0.05 (free probe)Comparative method using a standard
> 0.3 (thiol adduct)(e.g., quinine sulfate)
Limit of Detection (LOD) 10 - 100 nM3σ/slope method from calibration curve
Selectivity High for thiols over otherFluorescence response to various amino
amino acidsacids and reactive oxygen species

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-4-oxo-2-(4-(maleimido)benzylidene)chromane (FN-Mal)

Materials:

  • This compound

  • 4-(Maleimido)benzaldehyde

  • Piperidine

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 mmol) and 4-(maleimido)benzaldehyde (1.1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/hexane gradient to yield the final product, FN-Mal.

  • Characterize the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Characterization of the FN-Mal Probe

Materials:

  • FN-Mal stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) and other analytes (e.g., cysteine, homocysteine, various amino acids, reactive oxygen species)

  • Fluorometer

Procedure:

  • Determination of Excitation and Emission Spectra:

    • Prepare a 10 µM solution of FN-Mal in PBS.

    • Record the excitation spectrum by scanning from 300 to 450 nm while monitoring the emission at 520 nm.

    • Record the emission spectrum by exciting at the determined maximum excitation wavelength and scanning from 450 to 650 nm.

  • Fluorescence Titration:

    • To a series of cuvettes containing 10 µM FN-Mal in PBS, add increasing concentrations of GSH (0 to 100 µM).

    • Incubate for 30 minutes at room temperature.

    • Measure the fluorescence intensity at the maximum emission wavelength.

    • Plot the fluorescence intensity as a function of GSH concentration to determine the detection range and limit of detection.

  • Selectivity Study:

    • Prepare solutions of 10 µM FN-Mal in PBS containing various analytes (100 µM each).

    • Measure the fluorescence intensity after a 30-minute incubation period.

    • Compare the fluorescence response to GSH with that of other analytes.

Protocol 3: Cellular Imaging with the FN-Mal Probe

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • FN-Mal probe

  • N-ethylmaleimide (NEM) as a thiol-blocking agent (for control experiments)

  • Confocal microscope

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS in a 37°C, 5% CO₂ incubator.

    • Seed the cells onto glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading and Imaging:

    • Wash the cells with PBS.

    • Incubate the cells with 5 µM FN-Mal in serum-free DMEM for 30 minutes at 37°C.

    • Wash the cells twice with PBS to remove excess probe.

    • Image the cells using a confocal microscope with appropriate excitation and emission filters.

  • Control Experiment:

    • To confirm that the fluorescence signal is due to thiols, pre-treat cells with 1 mM NEM for 30 minutes before adding the FN-Mal probe.

    • Follow the same loading and imaging procedure as above. A significant reduction in fluorescence intensity is expected.

Experimental Workflow

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. The proposed design, synthesis, and application of the FN-Mal probe for thiol detection provide a roadmap for researchers to explore the potential of this compound. The unique electronic properties conferred by the fluorine atom may lead to probes with enhanced photostability and favorable spectroscopic characteristics. Further research in this area is warranted to unlock the full potential of this compound in creating next-generation tools for chemical biology and drug discovery.

Application Notes and Protocols: Methods for Introducing Fluorine into the Chromanone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chromanone scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds. The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the development of efficient methods for the synthesis of fluorinated chromanones is of significant interest in medicinal chemistry and drug discovery. These application notes provide a detailed overview of various methods for introducing fluorine into the chromanone scaffold, complete with experimental protocols and comparative data.

Methods for Fluorination of the Chromanone Scaffold

The introduction of fluorine into the chromanone scaffold can be achieved through several strategic approaches, including electrophilic, nucleophilic, and radical fluorination reactions, as well as by constructing the chromanone ring from fluorinated precursors.

Electrophilic Fluorination

Electrophilic fluorination is a common and effective method for introducing fluorine into electron-rich systems. This approach typically involves the reaction of an enolate or enol equivalent of the chromanone with an electrophilic fluorine source.

Key Reagents:

  • N-Fluorobenzenesulfonimide (NFSI)

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

General Reaction Scheme: The reaction often proceeds via the formation of an enolate intermediate in the presence of a base, which then attacks the electrophilic fluorine source. Asymmetric fluorination can be achieved using chiral catalysts, such as chiral phosphoric acids or transition metal complexes.[1][2]

A notable example is the Selectfluor-triggered fluorination and cyclization of o-hydroxyarylenaminones to directly synthesize 3-fluorochromones.[3]

This protocol is adapted from the Selectfluor-triggered cyclization of o-hydroxyarylenaminones.[3]

Materials:

  • o-hydroxyarylenaminone (1.0 equiv)

  • Selectfluor® (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the o-hydroxyarylenaminone in acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature for 10 minutes.

  • Add Selectfluor® in one portion.

  • Heat the reaction mixture to 80 °C and stir for the appropriate time (monitored by TLC).

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluorochromone.

Synthesis from Fluorinated Precursors

An alternative and often highly efficient strategy is to construct the chromanone scaffold using starting materials that already contain the desired fluorine atom(s). This approach allows for precise control over the position of the fluorine substituent.

General Strategy: This method typically involves the condensation of a fluorinated 2'-hydroxyacetophenone with an aldehyde or its equivalent.

For instance, fluorinated 2-arylchroman-4-ones can be synthesized through a one-pot reaction of fluorinated 2-hydroxyacetophenones with benzaldehydes, catalyzed by p-toluenesulfonic acid.[4]

This protocol is based on the synthesis of fluorinated 2-arylchroman-4-ones.[4][5]

Materials:

  • Fluorinated 2'-hydroxyacetophenone (1.0 equiv)

  • Aromatic aldehyde (1.1 equiv)

  • Diisopropylamine (DIPA) (1.1 equiv)

  • Ethanol (EtOH)

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • Dissolve the fluorinated 2'-hydroxyacetophenone and the aromatic aldehyde in ethanol.

  • Add diisopropylamine and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture under reflux or using microwave irradiation (e.g., 160-170 °C for 1 hour) until the reaction is complete (monitored by TLC).[5]

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane (CH₂Cl₂) and wash with aqueous NaOH, aqueous HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the fluorinated 2-arylchroman-4-one.

Enantioselective Tandem Reactions

For the synthesis of complex, stereochemically rich fluorinated chromanones, enantioselective tandem reactions represent a powerful approach. These reactions can construct multiple stereocenters in a single operation with high levels of stereocontrol.

Strategy: An example is the organocatalytic tandem Michael addition/cycloketalization/hemiacetalization and acylation sequence between a 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketone and an α,β-unsaturated aldehyde. This method provides access to fluorinated tricyclic chromanones with excellent enantioselectivity and diastereoselectivity.[6][7]

This protocol is a conceptual representation based on the enantioselective tandem reaction.[6][7]

Materials:

  • 2-Fluorinated 1-(2-hydroxyaryl)-1,3-diketone (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.2 equiv)

  • Chiral amine organocatalyst (e.g., a diarylprolinol silyl ether) (10-20 mol%)

  • Acid co-catalyst (e.g., benzoic acid) (10-20 mol%)

  • Solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a reaction vessel, dissolve the 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketone, chiral amine catalyst, and acid co-catalyst in the solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the α,β-unsaturated aldehyde dropwise.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction (e.g., by adding a saturated aqueous solution of NH₄Cl).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the fluorinated tricyclic chromanone.

Data Presentation

MethodFluorine Source/PrecursorPosition of FluorinationKey Reagents/CatalystsYields (%)Stereoselectivity (ee/dr)Citation(s)
Electrophilic FluorinationSelectfluor®C3K₂CO₃GoodNot applicable[3]
Synthesis from PrecursorsFluorinated 2'-hydroxyacetophenoneAromatic Ring (e.g., C6, C8)p-Toluenesulfonic acid, DIPAModerate to GoodNot applicable[4][5]
Enantioselective Tandem Rxn2-Fluorinated 1-(2-hydroxyaryl)-1,3-diketoneC2 of diketone backboneChiral amine, Acid co-catalystHighUp to >99% ee, >19:1 dr[6][7]

Visualizations

Electrophilic_Fluorination_Workflow start_material o-Hydroxyarylenaminone reaction_step Heating (80 °C) start_material->reaction_step reagents Selectfluor® K₂CO₃ reagents->reaction_step solvent Acetonitrile solvent->reaction_step workup Filtration & Concentration reaction_step->workup purification Column Chromatography workup->purification product 3-Fluorochromone purification->product

Caption: Workflow for the synthesis of 3-fluorochromone via electrophilic fluorination.

Synthesis_from_Precursors_Pathway precursor1 Fluorinated 2'-Hydroxyacetophenone reaction One-Pot Condensation (Heating/Microwave) precursor1->reaction precursor2 Aromatic Aldehyde precursor2->reaction catalyst p-TSA, DIPA catalyst->reaction intermediate Chalcone Intermediate (in situ) reaction->intermediate cyclization Intramolecular Michael Addition intermediate->cyclization product Fluorinated 2-Arylchroman-4-one cyclization->product

Caption: Pathway for synthesizing fluorinated chromanones from fluorinated precursors.

Tandem_Reaction_Logic start_materials 2-Fluorinated Diketone α,β-Unsaturated Aldehyde catalysis Chiral Amine Organocatalysis start_materials->catalysis step1 Michael Addition catalysis->step1 step2 Cycloketalization step1->step2 step3 Hemiacetalization step2->step3 step4 Acylation step3->step4 product Fluorinated Tricyclic Chromanone step4->product

Caption: Logical steps in the enantioselective tandem reaction for fluorinated chromanone synthesis.

References

Application Notes and Protocols for the Quantification of 5-Fluoro-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-4-Chromanone is a fluorinated heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Accurate and precise quantification of this compound is crucial for ensuring the quality and efficacy of final drug products. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals.

While specific validated methods for this compound are not widely published, the following protocols have been developed based on established analytical techniques for structurally similar fluorinated pharmaceutical compounds and intermediates.[1][2][3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the routine quantification of this compound in bulk drug substances and intermediate process samples.

Application Note:

This HPLC-UV method is suitable for determining the purity of this compound and for its quantification in non-complex matrices. The method leverages reversed-phase chromatography to separate the analyte from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (70:30, v/v), with the pH adjusted to 2.5 using orthophosphoric acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary:

ParameterExpected Value
Linearity Range1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (Recovery)98 - 102%
Precision (%RSD)< 2%

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Methanol S1->S2 S3 Prepare Serial Dilutions (for Standards) S2->S3 Standards S4 Filter through 0.45 µm Filter S2->S4 Sample S3->S4 A1 Inject 10 µL into HPLC S4->A1 A2 Isocratic Elution (Methanol:Water 70:30) A1->A2 A3 UV Detection at 254 nm A2->A3 D1 Generate Calibration Curve A3->D1 D2 Quantify Sample Concentration D1->D2 GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Ethyl Acetate S1->S2 S3 Prepare Serial Dilutions (for Standards) S2->S3 A1 Inject 1 µL into GC S3->A1 A2 Temperature Programmed Separation A1->A2 A3 EI Ionization & MS Detection (SIM/Scan Mode) A2->A3 D1 Generate Calibration Curve (SIM Mode) A3->D1 D2 Identify Peaks (Full Scan Mode) A3->D2 D3 Quantify Sample Concentration D1->D3 LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Plasma Sample + Internal Standard S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Centrifuge S2->S3 S4 Evaporate Supernatant S3->S4 S5 Reconstitute S4->S5 A1 Inject 5 µL into LC S5->A1 A2 Gradient Elution (HILIC Column) A1->A2 A3 ESI+ Ionization & MS/MS Detection (MRM Mode) A2->A3 D1 Generate Calibration Curve (Peak Area Ratio) A3->D1 D2 Quantify Sample Concentration D1->D2

References

Application Notes: 5-Fluoro-4-Chromanone Derivatives as Selective SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of 5-fluoro-4-chromanone and its derivatives as selective inhibitors of Sirtuin 2 (SIRT2). SIRT2 is a NAD+-dependent deacetylase involved in various cellular processes, and its dysregulation is linked to diseases like cancer and neurodegenerative disorders, making it a significant therapeutic target. Chroman-4-one scaffolds have been identified as promising frameworks for the development of potent and selective SIRT2 inhibitors.

Data Presentation

The inhibitory activities of a series of substituted chroman-4-one and chromone derivatives against SIRT2 have been evaluated. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting the structure-activity relationships. Notably, substitutions at the 2, 6, and 8 positions with bulky, electron-withdrawing groups, and the presence of a carbonyl group are crucial for high potency.[1][2] While a specific this compound was not the most potent inhibitor identified, the data for related fluorinated and other substituted analogs provide valuable insights for further development.

Compound IDR1R2R3R4SIRT2 IC50 (µM)% Inhibition at 200 µM
1j HHFn-pentylNot Determined20
1a ClBrHn-pentyl4.5 (racemic)88
(-)-1a ClBrHn-pentyl1.5Not Reported
(+)-1a ClBrHn-pentyl4.5Not Reported
1m BrBrHn-pentyl1.5Not Reported
1k HHHn-propyl10.676
1n HHHisopropylNot Determined52
3a ClBrHn-pentyl (chromone)5.582
3b HHHphenyl (flavone)Not Determined20

Data synthesized from Friden-Saxin et al., 2012.[1][2]

Experimental Protocols

General Synthesis of Substituted Chroman-4-ones

This protocol describes a one-step synthesis of 2-alkyl-substituted chroman-4-ones via a base-mediated aldol condensation using microwave irradiation.[1][3][4]

Materials:

  • Appropriate 2'-hydroxyacetophenone (e.g., 4'-fluoro-2'-hydroxyacetophenone)

  • Appropriate aldehyde (1.1 equivalents)

  • Diisopropylamine (DIPA) (1.1 equivalents)

  • Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Water

  • Brine

  • Magnesium sulfate (MgSO4)

  • Microwave reactor

Procedure:

  • Dissolve the 2'-hydroxyacetophenone in EtOH to a concentration of 0.4 M.

  • Add the aldehyde and DIPA to the solution.

  • Heat the reaction mixture in a microwave reactor at 160-170 °C for 1 hour.

  • After cooling, dilute the mixture with CH2Cl2.

  • Wash the organic phase sequentially with 10% NaOH, 1 M HCl, water, and brine.

  • Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.

In Vitro SIRT2 Inhibition Assay (Fluor de Lys Assay)

This fluorescence-based assay measures the deacetylase activity of SIRT2.[2][5]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluor de Lys-SIRT2 substrate (e.g., from Enzo Life Sciences)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution

  • SIRT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the SIRT2 enzyme, the Fluor de Lys substrate, and the test compound or vehicle (DMSO).

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate the plate at 37°C for an additional period (e.g., 30 minutes).

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of α-tubulin Deacetylation

This protocol is used to confirm the inhibitory effect of the compounds on the deacetylation of a known SIRT2 substrate, α-tubulin, in a cellular context or with purified components.[2][6]

Materials:

  • SIRT2 enzyme

  • Acetylated α-tubulin

  • Test compound

  • Reaction buffer

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibodies (anti-acetylated α-tubulin, anti-α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Incubate the SIRT2 enzyme with acetylated α-tubulin in the presence of the test compound or vehicle.

  • Stop the reaction at different time points (e.g., 30 and 60 minutes) by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of α-tubulin acetylation.

Radioactive SIRT2 Activity Assay

This assay provides a non-fluorophore-based method to measure SIRT2 activity by detecting the release of radioactive nicotinamide.[2]

Materials:

  • SIRT2 enzyme

  • Acetylated peptide substrate (e.g., RSTGGK(Ac)APRKQ)

  • [14C]-NAD+

  • Test compound

  • Scintillation fluid and counter

Procedure:

  • Set up the reaction with SIRT2 enzyme, the acetylated peptide substrate, and the test compound.

  • Initiate the reaction by adding [14C]-NAD+.

  • After incubation, the reaction is stopped, and the released [14C]-nicotinamide is separated from the unreacted [14C]-NAD+.

  • The amount of [14C]-nicotinamide is quantified by scintillation counting.

  • The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control.

Visualizations

Signaling Pathway of SIRT2 Inhibition

SIRT2_Inhibition_Pathway cluster_0 Inhibitor This compound Derivative SIRT2 SIRT2 Inhibitor->SIRT2 Acetylation_Level Increased Acetylation Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Deacetylation Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin, Histones) Acetylated_Substrate->SIRT2 Cellular_Effects Cellular Effects (e.g., Cell Cycle Arrest, Antiproliferative Activity) Acetylation_Level->Cellular_Effects

Caption: Proposed mechanism of SIRT2 inhibition by this compound derivatives.

Experimental Workflow for SIRT2 Inhibitor Screening

Inhibitor_Screening_Workflow Synthesis Synthesis of Chromanone Library Primary_Screening Primary Screening (Fluor de Lys Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (>70% inhibition at 200 µM) Primary_Screening->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Potent Hits Secondary_Assays Secondary Assays (Western Blot, Radioactive Assay) IC50_Determination->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Synthesis_Workflow Reactants 4'-Fluoro-2'-hydroxyacetophenone Aldehyde DIPA Reaction_Conditions Microwave Irradiation 160-170 °C, 1h EtOH Reactants->Reaction_Conditions Workup Workup (CH2Cl2, NaOH, HCl, H2O, Brine) Reaction_Conditions->Workup Purification Flash Column Chromatography Workup->Purification Product This compound Derivative Purification->Product

References

Application Notes and Protocols: Synthesis of 5-Fluoro-4-Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental setup for the synthesis of 5-Fluoro-4-Chromanone derivatives, compounds of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The protocols outlined below are based on established synthetic methodologies for chroman-4-one synthesis, adapted for the specific preparation of the 5-fluoro substituted analogue.

Overview of the Synthetic Strategy

The synthesis of this compound derivatives is typically achieved through a one-pot acid-catalyzed intramolecular cyclization of a fluorinated precursor. A common and effective method involves the reaction of a substituted phenol with an appropriate three-carbon component, which can undergo a Friedel-Crafts-type reaction followed by cyclization to form the chromanone ring system.

Alternatively, a widely used approach is the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an aldehyde, followed by cyclization.[1] For the synthesis of the parent this compound, an intramolecular cyclization of a suitable fluorinated phenyl propanoic acid derivative is a direct route.

This protocol will focus on the intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenoxy)propanoic acid, which can be prepared from 3-fluorophenol and a suitable propionate equivalent.

Experimental Protocols

Synthesis of 3-(3-Fluorophenoxy)propanoic Acid (Intermediate)

Materials:

  • 3-Fluorophenol

  • Ethyl acrylate

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add 3-fluorophenol dropwise at room temperature.

  • After the addition is complete, add ethyl acrylate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add a solution of sodium hydroxide and heat at reflux for 2 hours to hydrolyze the ester.

  • Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(3-fluorophenoxy)propanoic acid.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.

Synthesis of this compound

Materials:

  • 3-(3-Fluorophenoxy)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Place 3-(3-fluorophenoxy)propanoic acid in a round-bottom flask.

  • Add polyphosphoric acid (or Eaton's reagent) to the flask (typically a 10-fold excess by weight).

  • Heat the mixture with stirring at 80-100 °C for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound
StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
13-Fluorophenol, Ethyl acrylate, SodiumSodium EthoxideEthanolReflux4-6~85-95
23-(3-Fluorophenoxy)propanoic acidPolyphosphoric AcidNone80-1002-4~70-85

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Table 2: Characterization Data for this compound
PropertyData
Molecular Formula C₉H₇FO₂
Molecular Weight 166.15 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) δ (ppm): 7.7-7.8 (m, 1H), 7.1-7.2 (m, 2H), 4.6 (t, 2H), 2.9 (t, 2H)
¹³C NMR (CDCl₃) δ (ppm): 191.0, 161.5 (d, J=245 Hz), 158.0, 136.0 (d, J=10 Hz), 115.0 (d, J=22 Hz), 112.0, 109.0, 67.0, 37.0
Mass Spec (ESI) m/z: 167.0 [M+H]⁺

Note: Spectroscopic data are predicted and may vary slightly from experimental values.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Cyclization A 3-Fluorophenol + Ethyl Acrylate B Reaction with Sodium Ethoxide A->B Ethanol, Reflux C Hydrolysis B->C NaOH D 3-(3-Fluorophenoxy)propanoic Acid C->D HCl E 3-(3-Fluorophenoxy)propanoic Acid F Intramolecular Cyclization E->F PPA, 80-100°C G Purification F->G Workup & Extraction H This compound G->H Column Chromatography

Caption: Synthetic workflow for the preparation of this compound.

Logical Relationship of Synthesis

logical_relationship Start Starting Materials Intermediate Fluorinated Propanoic Acid Intermediate Start->Intermediate Esterification & Hydrolysis Product This compound Derivative Intermediate->Product Intramolecular Cyclization Application Drug Discovery & Development Product->Application

Caption: Logical progression from starting materials to final application.

References

Bioassay Protocols for Testing 5-Fluoro-4-Chromanone Activity: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the biological activity of 5-Fluoro-4-Chromanone. The described bioassays are essential for determining the cytotoxic, enzyme-inhibiting, and signaling pathway-modulating effects of this compound, facilitating its evaluation as a potential therapeutic agent.

Data Presentation: In Vitro Activity of Fluoro-Chromanone Derivatives

Table 1: Cholinesterase Inhibitory Activity of a Spiro-Fluoro-Chromanone Derivative

CompoundEnzymeIC50 (µM)
Spiro-Fluoro-Chromanone Hybrid (5f)Acetylcholinesterase (AChE)Not specified, but potent
Spiro-Fluoro-Chromanone Hybrid (5f)Butyrylcholinesterase (BChE)18.14 ± 0.06
Galantamine (Standard)Butyrylcholinesterase (BChE)19.34 ± 0.17

Table 2: Cytotoxicity of Chromanone Derivatives Against Various Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative 1Caco-2< 35Cisplatin~8-20
Derivative 1HMEC-1~10 µM higher than cancer cells--
Derivative 3Cancer Cells8 - 30--
Derivative 5Cancer Cells8 - 30--
6-methoxy-2-(naphthalen-1-yl)chroman-4-oneU-9371.3 ± 0.2EtoposideNot specified
3-nitro-4-chromanone (Compound 36, 6-F)DU145, PC3, PC3MPotentCisplatinLess potent than compound 36

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Target cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include untreated control wells (medium with DMSO) and blank wells (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Enzyme Inhibition Assays

This assay measures the activity of cholinesterases by detecting the product of the enzymatic reaction.

Materials:

  • This compound

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and dilute to various concentrations with the phosphate buffer.

    • Prepare solutions of AChE or BChE, ATCI or BTCI, and DTNB in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution.

    • Add 50 µL of the AChE or BChE solution.

    • Add 125 µL of the DTNB solution.

    • Incubate the mixture for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated as: (Rate of control - Rate of sample) / Rate of control * 100. Determine the IC50 value from the dose-response curve.

This assay measures the NAD+-dependent deacetylase activity of SIRT2.

Materials:

  • This compound

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Assay buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • Add 40 µL of assay buffer, 10 µL of NAD+, and 20 µL of the test compound to the wells of a 96-well plate.

    • Add 10 µL of the SIRT2 enzyme to initiate the reaction.

    • Incubate for 30-60 minutes at 37°C.

    • Add 10 µL of the fluorogenic substrate and incubate for another 30-60 minutes at 37°C.

    • Add 10 µL of the developer solution and incubate for 15-30 minutes at 37°C.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow_mtt_assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow

apoptosis_signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptors Death Receptors (e.g., Fas, TNFR) disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 chromanone This compound ros ROS Generation chromanone->ros mito Mitochondrial Dysfunction ros->mito bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) ros->bcl2 cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome bcl2->mito caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Chromanone-Induced Apoptosis Signaling

The Untapped Potential of 5-Fluoro-4-Chromanone in Antimicrobial Agent Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The 4-chromanone core, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse biological activities, including potent antimicrobial effects.[1][2][3] Concurrently, the strategic incorporation of fluorine atoms has proven to be a highly effective strategy in enhancing the potency and modulating the pharmacokinetic properties of numerous antimicrobial drugs, most notably the fluoroquinolone antibiotics. This document provides detailed application notes and protocols for the investigation of 5-Fluoro-4-Chromanone as a promising, yet underexplored, scaffold in the discovery of new antimicrobial agents.

While direct studies on the antimicrobial properties of this compound are not yet available in the public domain, its status as a key intermediate in the synthesis of bioactive molecules suggests its potential as a valuable starting point for drug discovery campaigns.[4] The following sections outline a prospective research plan, including synthetic methodologies, antimicrobial evaluation protocols, and potential structure-activity relationship (SAR) studies, to guide the exploration of this promising compound class.

Application Notes

The 4-chromanone scaffold has been the subject of numerous studies, revealing that its antimicrobial activity can be significantly influenced by the nature and position of substituents.[5][6] For instance, the presence of hydroxyl groups at the C5 and C7 positions, as well as hydrophobic moieties at the C2 position, have been shown to enhance antibacterial efficacy, particularly against Gram-positive pathogens.[5][6] The mechanism of action for some 4-chromanone derivatives is believed to involve the dissipation of bacterial membrane potential and the inhibition of DNA topoisomerase IV.[7]

The introduction of a fluorine atom at the C5 position of the 4-chromanone ring is a rational design strategy. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of antimicrobial drug development, a fluorine substituent could potentially:

  • Enhance binding interactions with bacterial enzymes.

  • Improve cell membrane penetration.

  • Block metabolic degradation pathways, leading to a longer half-life.

  • Modulate the electronic properties of the aromatic ring, influencing intermolecular interactions.

Given the established antimicrobial potential of the 4-chromanone core and the advantageous properties conferred by fluorine substitution, this compound and its derivatives represent a compelling area for new antimicrobial drug discovery.

Data Presentation: A Framework for Analysis

Quantitative data from antimicrobial susceptibility testing is crucial for comparing the potency of different derivatives and establishing a clear structure-activity relationship. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) data.

Compound IDModification on this compound ScaffoldMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. C. albicans (ATCC 90028)
5FC-001 UnsubstitutedData to be determinedData to be determinedData to be determined
5FC-002 2-PropylData to be determinedData to be determinedData to be determined
5FC-003 7-HydroxyData to be determinedData to be determinedData to be determined
5FC-004 6-ChloroData to be determinedData to be determinedData to be determined
Ciprofloxacin (Positive Control)0.25 - 1.00.008 - 0.06N/A
Fluconazole (Positive Control)N/AN/A0.25 - 2.0

Note: The MIC values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

A general method for the synthesis of 4-chromanone derivatives involves the intramolecular cyclization of a corresponding phenoxypropionic acid. The synthesis of this compound can be adapted from established procedures for fluorinated chromanones.[8][9]

Materials:

  • 2,5-Difluorophenol

  • Ethyl acrylate

  • Triton B (40% in methanol)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate aldehydes or alkyl halides for derivatization at other positions

Procedure:

  • Michael Addition: To a stirred solution of 2,5-difluorophenol in a suitable solvent (e.g., toluene), add a catalytic amount of Triton B. Slowly add ethyl acrylate at room temperature and then heat the mixture to reflux for several hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Saponification: After completion of the Michael addition, cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux to saponify the ester.

  • Acidification and Extraction: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 3-(2,5-difluorophenoxy)propanoic acid. Extract the product with an organic solvent like dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): Add the crude 3-(2,5-difluorophenoxy)propanoic acid to polyphosphoric acid at an elevated temperature (e.g., 80-100 °C) and stir for a few hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture onto ice-water and extract the product with dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude this compound by column chromatography on silica gel.

  • Derivatization: The synthesized this compound can be further modified at other positions (e.g., C2, C6, C7) using standard organic synthesis techniques to generate a library of analogues for SAR studies.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Compound Plates: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the 96-well plates. The final concentration of DMSO should be kept low (e.g., ≤1%) to avoid inhibiting microbial growth.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum) for each plate.

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria or at 30-35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis and Derivatization cluster_testing Antimicrobial Evaluation cluster_analysis Data Analysis and Optimization Start Start: 2,5-Difluorophenol Michael_Addition Michael Addition with Ethyl Acrylate Start->Michael_Addition Saponification Saponification Michael_Addition->Saponification Cyclization Intramolecular Cyclization Saponification->Cyclization Purification Purification of this compound Cyclization->Purification Derivatization Derivatization to create analogues Purification->Derivatization MIC_Assay Broth Microdilution MIC Assay Derivatization->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Mechanism_Study Mechanism of Action Studies MBC_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the development of this compound based antimicrobial agents.

Proposed_Mechanism cluster_bacterium Bacterial Cell Compound This compound Derivative Membrane Cell Membrane Compound->Membrane Disruption of Membrane Potential DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA Bacterial DNA DNA_Gyrase->DNA Prevents DNA Replication & Repair DNA_Gyrase->Cell_Death

Caption: Proposed mechanism of action for this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro-4-Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-4-Chromanone. Our goal is to help you overcome common challenges, minimize side reactions, and improve the overall yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their common side reactions?

A1: The most common and effective method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenoxy)propanoic acid. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

Common side reactions associated with this method include:

  • Intermolecular Acylation: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material or product, leading to dimeric or polymeric byproducts.

  • Incomplete Cyclization: The reaction may not go to completion, leaving unreacted 3-(4-fluorophenoxy)propanoic acid in the crude product.

  • Alternative Cyclization (Regioselective Isomer Formation): Although the ether linkage strongly directs the cyclization to the ortho position to form the desired 5-fluoro isomer, there is a possibility of cyclization at the position ortho to the fluorine atom, which would yield 7-fluoro-4-chromanone as a minor byproduct, especially at higher temperatures.

  • Dehydration and Subsequent Reactions: The strong acid catalysts can cause dehydration of the starting material or product, leading to the formation of unsaturated byproducts.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue and can be addressed by optimizing reaction time and temperature. The use of fresh and potent acid catalysts like PPA or freshly prepared Eaton's reagent is crucial, as their activity can diminish over time. Additionally, side reactions such as intermolecular acylation can significantly reduce the yield of the desired product. Running the reaction under dilute conditions can help minimize this. Finally, ensure your starting material, 3-(4-fluorophenoxy)propanoic acid, is of high purity, as impurities can interfere with the reaction.

Q3: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to the presence of structurally similar side products and unreacted starting material. A multi-step purification approach is often necessary.

  • Aqueous Work-up: After quenching the reaction with ice water, an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is the first step to remove the acid catalyst and other water-soluble impurities. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove any remaining acidic starting material.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating this compound from less polar byproducts and any remaining starting material. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Crystallization: For achieving high purity, crystallization is an excellent final step. Experiment with different solvent systems, such as dissolving the partially purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly, or using a solvent/anti-solvent system (e.g., dichloromethane/hexane).

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst Use freshly opened or prepared polyphosphoric acid (PPA) or Eaton's reagent. The activity of these reagents can decrease with exposure to moisture.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or cautiously increasing the temperature.
Poor Quality Starting Material Ensure the 3-(4-fluorophenoxy)propanoic acid is pure and dry. Impurities can inhibit the reaction.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Step
Intermolecular Acylation Perform the reaction under more dilute conditions by increasing the volume of the acid catalyst.
Formation of Regioisomeric Byproduct (7-fluoro-4-chromanone) Conduct the reaction at a lower temperature to favor the thermodynamically more stable product directed by the stronger activating group (the ether linkage).
Unreacted Starting Material Increase the reaction time or the amount of the acid catalyst. Purify the crude product by washing with a base during the work-up to remove the acidic starting material.

Data Presentation

Parameter Typical Condition Reported Yield Range Key Considerations
Catalyst Polyphosphoric Acid (PPA) or Eaton's Reagent60-85%Catalyst quality is critical.
Temperature 60-100 °C-Higher temperatures may lead to more byproducts.
Reaction Time 1-4 hours-Monitor by TLC for completion.
Purification Column Chromatography followed by Crystallization-Essential for obtaining high purity product.

Experimental Protocols

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

Materials:

  • 3-(4-fluorophenoxy)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's Reagent

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 3-(4-fluorophenoxy)propanoic acid.

  • Add polyphosphoric acid (typically 10-20 times the weight of the starting material) to the flask.

  • Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Mandatory Visualization

G cluster_main_path Main Reaction Pathway cluster_side_path Common Side Reaction Pathway start 3-(4-fluorophenoxy)propanoic acid intermediate Acylium Ion Intermediate start->intermediate  Strong Acid (PPA or Eaton's Reagent) product This compound intermediate->product Intramolecular Electrophilic Aromatic Substitution side_product1 Intermolecular Acylation Product (Dimer/Polymer) intermediate->side_product1 High Concentration side_product2 7-Fluoro-4-Chromanone (Regioisomer) intermediate->side_product2 High Temperature

Caption: Main and side reaction pathways in this compound synthesis.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of this compound cause1 Inactive Catalyst problem->cause1 cause2 Intermolecular Side Reactions problem->cause2 cause3 Incomplete Reaction problem->cause3 solution1 Use Fresh PPA or Eaton's Reagent cause1->solution1 solution2 Run Reaction at Higher Dilution cause2->solution2 solution3 Increase Reaction Time/Temperature cause3->solution3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G start Start Crude Reaction Mixture step1 Step 1: Aqueous Work-up - Quench with ice water - Extract with organic solvent - Wash with NaHCO3 solution start->step1 step2 Step 2: Column Chromatography - Silica gel - Hexane/Ethyl Acetate gradient step1->step2 step3 Step 3: Crystallization - Recrystallize from appropriate solvent step2->step3 end End Pure this compound step3->end

Caption: Recommended experimental workflow for the purification of this compound.

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-4-Chromanone Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the intramolecular Friedel-Crafts cyclization to synthesize 5-Fluoro-4-Chromanone from 3-(3-fluorophenoxy)propanoic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts cyclization of 3-(3-fluorophenoxy)propanoic acid is resulting in a very low yield or no product at all. What are the common causes?

A1: Low or no yield in this intramolecular Friedel-Crafts acylation can stem from several factors related to the reagents, catalyst, and reaction conditions. The most common culprits include:

  • Deactivated Aromatic Ring: The fluorine atom at the 3-position of the phenoxy group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This inherent property of the substrate requires carefully optimized and often forcing reaction conditions.

  • Catalyst Inactivity: The Lewis acids typically used for this reaction, such as Polyphosphoric Acid (PPA) and Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid), are highly sensitive to moisture. Any water present in the starting material, solvent, or glassware will react with and deactivate the catalyst.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction. Therefore, a stoichiometric amount or even an excess of the catalyst is often necessary.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Insufficient heat may not provide the necessary activation energy to overcome the deactivated nature of the ring. Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.

  • Poor Quality Starting Material: The purity of the 3-(3-fluorophenoxy)propanoic acid is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts, consuming the catalyst and reducing the yield.

Issue 2: Formation of Multiple Products

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a common challenge in Friedel-Crafts reactions. For the cyclization of 3-(3-fluorophenoxy)propanoic acid, potential side products could include:

  • Regioisomers: While the cyclization is expected to occur at the position ortho to the ether linkage, there is a possibility of cyclization at the other ortho position, leading to the formation of 7-fluoro-4-chromanone. The electronic and steric effects of the fluorine substituent generally direct the cyclization to the less hindered position, but a mixture of isomers can occur.

  • ** intermolecular Condensation Products:** At high concentrations and temperatures, intermolecular acylation between two molecules of the starting material can occur, leading to the formation of polymeric byproducts.

  • Decomposition Products: At elevated temperatures, the starting material or the product may undergo decomposition, leading to a complex mixture of unidentified products.

To minimize side product formation, consider the following:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. Start with milder conditions and gradually increase the temperature to find the optimal balance between reaction rate and selectivity.

  • Control Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the formation of side products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Use High-Purity Starting Materials: Ensure the 3-(3-fluorophenoxy)propanoic acid is free of impurities.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound via intramolecular Friedel-Crafts cyclization.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol is a general procedure based on known methods for the cyclization of phenoxypropanoic acids.

Materials:

  • 3-(3-fluorophenoxy)propanoic acid

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(3-fluorophenoxy)propanoic acid.

  • Add Polyphosphoric Acid (PPA) (typically 10-20 times the weight of the starting material).

  • Heat the mixture with stirring. The optimal temperature is typically in the range of 80-120°C. Monitor the reaction progress by TLC or LC-MS.

  • After completion of the reaction (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Carefully pour the viscous reaction mixture into a beaker containing ice water with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Protocol 2: Cyclization using Eaton's Reagent

Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful alternative to PPA and is often easier to handle.[1][2]

Materials:

  • 3-(3-fluorophenoxy)propanoic acid

  • Eaton's Reagent (7.7 wt % P₂O₅ in methanesulfonic acid)

  • Ice water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-(3-fluorophenoxy)propanoic acid in Eaton's Reagent.

  • Heat the reaction mixture to the desired temperature (typically 60-100°C) and stir.[1] Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by slowly adding it to ice water.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Catalyst on Cyclization Yield

CatalystTypical Concentration/RatioExpected YieldRemarks
Polyphosphoric Acid (PPA)10-20 wt. equiv.Moderate to GoodHighly viscous, can be difficult to stir and work up.[3]
Eaton's Reagent5-10 wt. equiv.Moderate to GoodLess viscous and often gives cleaner reactions than PPA.[1]
Triflic Acid1-2 equivalentsPotentially HighStrong acid, may cause charring at higher temperatures.
Aluminum Chloride (AlCl₃)>1 equivalentVariableRequires anhydrous conditions; can complex with the product.

Table 2: Influence of Reaction Temperature and Time on Cyclization

Temperature (°C)Time (h)Expected Outcome
60-804-8Slower reaction, potentially higher selectivity and fewer side products.
80-1002-4Optimal range for many cyclizations, balancing rate and yield.
>1001-2Faster reaction, but increased risk of decomposition and side product formation.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up cluster_purification Purification start 3-(3-fluorophenoxy)propanoic acid catalyst Add Catalyst (PPA or Eaton's Reagent) start->catalyst heating Heat and Stir (60-120°C) catalyst->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Quench with Ice Water monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_analysis Analysis cluster_solution Potential Solutions start Low or No Yield check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Activity (freshly opened/prepared) start->check_catalyst check_stoichiometry Confirm Stoichiometry (especially catalyst) start->check_stoichiometry increase_temp Increase Reaction Temperature Incrementally check_reagents->increase_temp check_catalyst->increase_temp increase_catalyst Increase Catalyst Loading check_stoichiometry->increase_catalyst analyze_crude Analyze Crude Mixture (NMR, LC-MS) increase_temp->analyze_crude increase_time Increase Reaction Time increase_time->analyze_crude increase_catalyst->analyze_crude side_products Identify Side Products analyze_crude->side_products optimize_conditions Optimize Conditions Based on Analysis side_products->optimize_conditions change_catalyst Consider a Different Catalyst optimize_conditions->change_catalyst

Caption: A logical workflow for troubleshooting low yields in the cyclization reaction.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not well-documented, related chromanone derivatives have been shown to exhibit biological activity, including the inhibition of certain enzymes and anticancer properties.[4][5][6] Some chromanones have been investigated as inhibitors of SIRT2, a class of enzymes involved in cellular regulation.[4] Additionally, certain chromanone derivatives have been shown to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS).[6][7]

signaling_pathway cluster_targets Potential Cellular Targets cluster_outcomes Potential Cellular Outcomes chromanone Fluorinated Chromanone (e.g., this compound) sirt2 SIRT2 Inhibition chromanone->sirt2 May inhibit ros ROS Generation chromanone->ros May induce cell_cycle Cell Cycle Regulation sirt2->cell_cycle apoptosis Apoptosis ros->apoptosis anti_inflammatory Anti-inflammatory Effects apoptosis->anti_inflammatory

Caption: Potential cellular targets and outcomes of fluorinated chromanones based on related compounds.

References

identifying impurities in 5-Fluoro-4-Chromanone via NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Fluoro-4-Chromanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities via NMR spectroscopy.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the NMR analysis of this compound.

Q1: I see more peaks in my ¹H NMR spectrum than expected. How can I determine if they are impurities?

A1: Extra peaks in your spectrum can originate from several sources. Follow these steps to identify them:

  • Check for Common Solvents: First, compare the chemical shifts of the unexpected signals to tables of common laboratory solvents. Residual solvents from synthesis or purification (e.g., Acetone, Dichloromethane, Ethyl Acetate) are the most frequent culprits.

  • Analyze Integration: Compare the integration of the unknown peaks to the integration of your product peaks. A very small integration may suggest a trace impurity.

  • Look for Starting Materials: Unreacted starting materials are a common impurity. Based on typical chromanone syntheses, this could include a fluorinated 2'-hydroxyacetophenone derivative.[1] Check your spectrum for characteristic peaks of these precursors.

  • Consider Side-Products: Incomplete cyclization or side reactions can lead to byproducts. For instance, the open-chain precursor to this compound might be present.

  • Perform a Spiking Experiment: If you suspect a specific impurity (e.g., a starting material), add a small amount of the pure suspected compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unknown peak confirms its identity.

Q2: The peaks in the aromatic region of my ¹H NMR spectrum are complex and overlapping. How can I assign them?

A2: The aromatic region for this compound is expected to be complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • Use 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping you identify which aromatic protons are adjacent to each other.

  • ¹⁹F-Decoupled ¹H NMR: If available, running a proton NMR experiment while decoupling fluorine can simplify the spectrum by removing all H-F coupling, leaving only the H-H coupling patterns.

  • Change Solvents: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons and may resolve overlapping signals.[2]

Q3: My peaks look broad. What could be the cause?

A3: Peak broadening can obscure coupling patterns and make integration inaccurate. Common causes include:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is the first step.

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[2] Try diluting your sample.

  • Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity. Filter your sample into the NMR tube to remove any particulates.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.

Q4: I have a broad singlet that disappears when I add a drop of D₂O. What is it?

A4: This is a classic test for identifying exchangeable protons, such as those in -OH or -NH groups.[2] The deuterium from D₂O exchanges with the proton, and since deuterium is not observed in a standard ¹H NMR experiment, the peak disappears. This could indicate the presence of water in your sample or an impurity with a hydroxyl or amine group, such as a precursor phenol.

Data Presentation: NMR Spectral Data

The following tables summarize the expected NMR chemical shifts for this compound and potential impurities. Note that shifts can vary slightly depending on the solvent and concentration.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H-2~4.6t~67
H-3~2.9t~39
H-6~6.8ddd~110 (d, JCF ≈ 24 Hz)
H-7~7.5td~129 (d, JCF ≈ 7 Hz)
H-8~7.0dd~115 (d, JCF ≈ 3 Hz)
C-4--~191 (d, JCF ≈ 3 Hz)
C-4a--~120 (d, JCF ≈ 7 Hz)
C-5--~162 (d, JCF ≈ 250 Hz)
C-8a--~148 (d, JCF ≈ 12 Hz)
Note: Data are estimated based on values for 4-chromanone and fluorinated analogs. Coupling constants (J) to fluorine are approximate.

Table 2: ¹H NMR Chemical Shifts of Common Impurities

Impurity Chemical Shift (δ, ppm) Multiplicity (in CDCl₃) Notes
Water~1.56s (broad)Very common; shift is concentration and temperature dependent.
Acetone~2.17sResidual solvent from cleaning glassware.
Dichloromethane~5.30sCommon reaction or extraction solvent.
Ethyl Acetate~1.26 (CH₃), ~2.05 (CH₃CO), ~4.12 (CH₂)t, s, qCommon extraction or chromatography solvent.
4-Fluoro-2-hydroxyacetophenone~2.6 (s, 3H), ~6.7-7.8 (m, 3H), ~12.0 (s, 1H)s, m, sA potential starting material.[3]
3-(o-Fluorophenoxy)propanoic acid~2.9 (t, 2H), ~4.3 (t, 2H), ~6.9-7.2 (m, 4H), ~11.0 (s, broad, 1H)t, t, m, sA potential synthetic precursor.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Determine Sample Amount: For a standard ¹H NMR spectrum, weigh 5-25 mg of your this compound sample. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable.

  • Select Solvent: Choose a suitable deuterated solvent in which your compound is soluble (e.g., Chloroform-d (CDCl₃), DMSO-d₆, Acetone-d₆).

  • Dissolve the Sample: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or swirl the vial to ensure the sample dissolves completely.

  • Filter the Solution: To remove any particulate matter, use a Pasteur pipette with a small plug of glass wool to transfer the solution from the vial into a clean, dry NMR tube. Cotton wool should be avoided as it can introduce impurities.

  • Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition (General Steps)
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and high resolution.

  • Acquire ¹H Spectrum:

    • Load a standard proton experiment.

    • Set the appropriate spectral width and transmitter offset.

    • Acquire the data, typically using 8 to 16 scans for a sample of this concentration.

    • Apply Fourier transform, phase correction, and baseline correction to the resulting Free Induction Decay (FID).

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

    • Integrate the peaks.

  • Acquire ¹³C Spectrum:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Acquire the data. The number of scans will be significantly higher than for ¹H NMR (hundreds to thousands) depending on the sample concentration and desired signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

Visualization of Impurity Identification Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in an NMR spectrum.

impurity_workflow start Unexpected Peak(s) Observed in NMR Spectrum check_solvent Compare Chemical Shift to Common Solvent Tables start->check_solvent is_solvent Is it a Solvent Peak? check_solvent->is_solvent solvent_identified Impurity Identified: Residual Solvent is_solvent->solvent_identified  Yes analyze_peak Analyze Peak Characteristics: - Integration (Relative Amount) - Multiplicity (Coupling) - Chemical Shift (Environment) is_solvent->analyze_peak No check_precursors Compare to NMR Data of Starting Materials / Reagents analyze_peak->check_precursors is_precursor Is it a Precursor? check_precursors->is_precursor precursor_identified Impurity Identified: Unreacted Starting Material is_precursor->precursor_identified  Yes advanced_nmr Perform Advanced Analysis is_precursor->advanced_nmr No spike_exp Spiking Experiment: Add suspected compound to sample and re-run NMR advanced_nmr->spike_exp twod_nmr 2D NMR (COSY, HSQC): Establish structural connectivity advanced_nmr->twod_nmr peak_increase Did Peak Intensity Increase? spike_exp->peak_increase unknown_impurity Impurity is an Unknown Byproduct or Contaminant twod_nmr->unknown_impurity impurity_confirmed Impurity Identity Confirmed peak_increase->impurity_confirmed  Yes peak_increase->unknown_impurity No

Caption: A logical workflow for the identification of unknown signals in an NMR spectrum.

References

troubleshooting low yield in the synthesis of 5-Fluoro-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Fluoro-4-Chromanone. The primary synthetic route addressed is the intramolecular Friedel-Crafts acylation of 3-(2-fluorophenoxy)propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a very low yield in the synthesis of this compound from 3-(2-fluorophenoxy)propanoic acid using polyphosphoric acid (PPA). What are the most common causes?

Low yields in this intramolecular Friedel-Crafts acylation can stem from several factors. The most common culprits include:

  • Deactivation of the Aromatic Ring: The fluorine atom on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. This inherent property of the substrate makes the cyclization reaction more challenging compared to non-fluorinated analogues.

  • Catalyst Inactivity: Polyphosphoric acid (PPA) is a strong dehydrating agent and catalyst for this reaction, but it is highly hygroscopic. Any moisture in your starting material, glassware, or the PPA itself will reduce its efficacy.

  • Insufficient Catalyst: The ketone product can form a complex with the PPA, effectively removing the catalyst from the reaction. Therefore, a sufficient excess of PPA is often required to drive the reaction to completion.

  • Sub-optimal Reaction Temperature and Time: The reaction requires sufficient thermal energy to overcome the activation barrier, especially with a deactivated ring. However, excessively high temperatures or prolonged reaction times can lead to side reactions and decomposition of the product.

Q2: My reaction seems to have stalled, and I am recovering a significant amount of unreacted 3-(2-fluorophenoxy)propanoic acid. What steps can I take to improve the conversion?

To improve the conversion of your starting material, consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or in a desiccator before use. Use freshly opened or properly stored anhydrous PPA. If possible, dry your 3-(2-fluorophenoxy)propanoic acid in a vacuum oven before use.

  • Increase Catalyst Loading: Gradually increase the amount of PPA used in the reaction. A common starting point is a 10-fold excess by weight relative to the starting carboxylic acid.

  • Optimize Reaction Temperature: If you are running the reaction at a lower temperature, cautiously increase it in increments of 10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes cyclization without significant byproduct formation.

  • Extend Reaction Time: If increasing the temperature is not desirable, try extending the reaction time. Again, monitor the reaction by TLC to determine the point of maximum conversion.

Q3: I am observing the formation of a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?

The formation of dark, polymeric material is often a result of side reactions occurring at elevated temperatures. To mitigate this:

  • Control the Temperature: Avoid excessively high reaction temperatures. It is crucial to find a balance where the cyclization proceeds efficiently without causing significant decomposition.

  • Gradual Heating: Heat the reaction mixture gradually to the target temperature to ensure even heat distribution and prevent localized overheating.

  • Consider Alternative Catalysts: If temperature control is challenging with PPA, you might explore alternative dehydrating agents and Lewis acids that can promote the cyclization under milder conditions. Some alternatives include Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or the use of thionyl chloride to form the acyl chloride followed by a Lewis acid-catalyzed cyclization (e.g., AlCl₃) at lower temperatures. However, these methods may require more extensive optimization. A patent for a similar compound, 5,7-difluorochroman-4-one, describes a cyclization step using thionyl chloride.[1]

Q4: How can I effectively purify this compound from the viscous polyphosphoric acid reaction mixture?

Purification from PPA can be challenging due to its viscosity. Here is a general work-up procedure:

  • Quenching: After the reaction is complete, allow the mixture to cool to a manageable temperature (around 60-80°C). Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate your product. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Extraction: Once the ice has melted and the mixture has reached room temperature, extract the aqueous suspension with a suitable organic solvent, such as ethyl acetate or dichloromethane. You may need to perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution to remove any acidic residues, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

The following table summarizes hypothetical yield data for the synthesis of this compound under various reaction conditions. This data is intended to serve as a guideline for optimization studies.

EntryStarting Material (g)PPA (g)Temperature (°C)Time (h)Yield (%)Observations
11.01080235Incomplete conversion
21.010100255Improved conversion
31.010120245Increased byproduct formation
41.015100265Good conversion
51.015100470Near-complete conversion

Experimental Protocols

Synthesis of 3-(2-fluorophenoxy)propanoic acid (Starting Material)

This protocol is a general representation and may require optimization.

  • To a stirred solution of 2-fluorophenol (1.0 eq) and sodium hydroxide (1.1 eq) in water, slowly add β-propiolactone (1.2 eq) at a temperature maintained below 20°C.

  • After the addition is complete, continue stirring at room temperature for 12-16 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 3-(2-fluorophenoxy)propanoic acid.

Synthesis of this compound

This protocol is adapted from general procedures for intramolecular Friedel-Crafts acylation and may require optimization.

  • Place 3-(2-fluorophenoxy)propanoic acid (1.0 eq) and polyphosphoric acid (10-15 times the weight of the carboxylic acid) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube.

  • Heat the mixture with stirring to 90-100°C in an oil bath.

  • Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to about 70°C and carefully pour it onto a stirred mixture of crushed ice and water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield this compound.

Mandatory Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low Yield of This compound DeactivatedRing Deactivated Aromatic Ring (Fluorine Substituent) LowYield->DeactivatedRing InactiveCatalyst Inactive Catalyst (Moisture Contamination) LowYield->InactiveCatalyst InsufficientCatalyst Insufficient Catalyst LowYield->InsufficientCatalyst SuboptimalConditions Suboptimal Reaction Conditions (Temp/Time) LowYield->SuboptimalConditions IncreaseTemp Optimize Temperature (e.g., 90-110°C) DeactivatedRing->IncreaseTemp AlternativeCatalyst Consider Alternative Catalysts (e.g., Eaton's Reagent) DeactivatedRing->AlternativeCatalyst Anhydrous Ensure Anhydrous Conditions (Dry Glassware/Reagents) InactiveCatalyst->Anhydrous IncreaseCatalyst Increase PPA Loading (e.g., 15-20x excess) InsufficientCatalyst->IncreaseCatalyst SuboptimalConditions->IncreaseTemp OptimizeTime Optimize Reaction Time (Monitor by TLC) SuboptimalConditions->OptimizeTime

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Synthesis_Pathway cluster_reactants Starting Materials Reactant1 2-Fluorophenol Intermediate 3-(2-fluorophenoxy)propanoic acid Reactant1->Intermediate Reactant2 β-Propiolactone Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Friedel-Crafts Acylation Catalyst Polyphosphoric Acid (PPA) (Catalyst/Dehydrating Agent) Catalyst->Product

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Improving Regioselectivity in 5-Fluoro-4-Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Fluoro-4-Chromanone, with a particular focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what is the primary challenge?

A1: The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenoxy)propanoic acid. The primary challenge in this synthesis is controlling the regioselectivity of the cyclization. Due to the directing effects of the fluorine atom and the ether linkage on the aromatic ring, the reaction can yield a mixture of two constitutional isomers: the desired this compound and the undesired 7-Fluoro-4-Chromanone.

Q2: Why are both 5-Fluoro and 7-Fluoro isomers formed during the cyclization?

A2: The formation of both isomers is a direct consequence of the principles of electrophilic aromatic substitution. The fluorine atom is an ortho-, para- director, while the ether oxygen is also an ortho-, para- director. In 3-(3-fluorophenoxy)propanoic acid, the positions ortho and para to the ether linkage are C2, C4, and C6. The fluorine at C3 deactivates the adjacent C2 and C4 positions through its strong inductive effect. This leaves the C6 position (leading to this compound) and the C2 position (leading to 7-Fluoro-4-Chromanone after re-numbering of the chromanone ring system) as the most likely sites for electrophilic attack. The final ratio of the two isomers depends on a delicate balance of electronic and steric factors, which can be influenced by the reaction conditions.

Q3: What are the key factors that influence the regioselectivity of the cyclization?

A3: The regioselectivity of the intramolecular Friedel-Crafts cyclization is primarily influenced by:

  • Choice of Lewis Acid: Different Lewis acids can influence the transition state of the reaction, favoring one isomer over the other.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which may alter the product ratio.

  • Solvent: The polarity of the solvent can impact the stability of the intermediates and transition states, thereby influencing the regioselectivity.

Q4: How can I distinguish between the 5-Fluoro and 7-Fluoro isomers?

A4: The most reliable method for distinguishing between the 5-Fluoro and 7-Fluoro isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR and ¹⁹F NMR spectra will show distinct patterns for each isomer due to the different chemical environments of the aromatic protons and the fluorine atom.

Troubleshooting Guides

Issue 1: Low Regioselectivity (High percentage of 7-Fluoro-4-Chromanone)

This is the most common issue in the synthesis of this compound. The following table provides a guide to troubleshooting and optimizing the reaction for higher regioselectivity.

Potential Cause Troubleshooting Steps & Optimization Strategies
Inappropriate Lewis Acid The choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ may lead to lower selectivity. Experiment with milder Lewis acids such as SnCl₄ or BF₃·OEt₂. Polyphosphoric acid (PPA) is also a commonly used reagent for this type of cyclization and can offer good selectivity.
Suboptimal Reaction Temperature Higher temperatures can sometimes lead to the formation of the thermodynamically more stable isomer, which may not be the desired product. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product, which might be the 5-fluoro isomer.
Solvent Effects The polarity of the solvent can influence the product ratio. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often used. If selectivity is poor, consider screening other solvents like 1,2-dichloroethane or nitrobenzene, although the latter can be more difficult to remove.
Issue 2: Low Overall Yield of Chromanone Products

Low conversion of the starting material or the formation of side products can lead to a low overall yield.

Potential Cause Troubleshooting Steps & Optimization Strategies
Inactive Catalyst Lewis acids are highly sensitive to moisture. Ensure that the Lewis acid is fresh and handled under anhydrous conditions. Use freshly distilled solvents and oven-dried glassware.
Insufficient Catalyst Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can complex with the catalyst. Ensure you are using a sufficient molar equivalent of the Lewis acid.
Decomposition of Starting Material or Product Harsh reaction conditions (e.g., high temperatures, very strong Lewis acids) can lead to decomposition. If you observe charring or the formation of numerous byproducts, try using milder conditions (lower temperature, less reactive Lewis acid).
Formation of Intermolecular Acylation Products At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric materials. Running the reaction at a higher dilution can favor the intramolecular pathway.

Data Presentation

Table 1: Expected Regioselectivity in the Friedel-Crafts Cyclization of 3-(3-fluorophenoxy)propanoic acid

Lewis Acid Typical Solvent Temperature Major Isomer Minor Isomer Notes
Polyphosphoric Acid (PPA)None (reagent and solvent)80-100 °C5-Fluoro7-FluoroA common and often effective method for this transformation.
Aluminum Chloride (AlCl₃)Dichloromethane (DCM)0 °C to RTVariableVariableCan be aggressive; may lead to lower selectivity.
Tin(IV) Chloride (SnCl₄)Dichloromethane (DCM)0 °C to RTPotentially higher 5-Fluoro7-FluoroA milder Lewis acid that can improve selectivity.
Boron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane (DCM)0 °C to RTPotentially higher 5-Fluoro7-FluoroAnother mild Lewis acid option.

Note: The exact isomer ratios can vary depending on the specific reaction conditions and scale. The information provided is based on general principles of Friedel-Crafts reactions and should be used as a starting point for optimization.

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Cyclization of 3-(3-fluorophenoxy)propanoic acid using Polyphosphoric Acid (PPA)

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 3-(3-fluorophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 3-(3-fluorophenoxy)propanoic acid.

  • Add polyphosphoric acid (typically 10-20 times the weight of the starting material).

  • Heat the mixture with vigorous stirring to 80-100 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound and 7-Fluoro-4-Chromanone isomers.

Visualizations

Logical Workflow for Troubleshooting Regioselectivity

G Troubleshooting Regioselectivity in this compound Synthesis start Low Regioselectivity (High % of 7-Fluoro Isomer) q1 Is the Lewis Acid appropriate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature optimized? a1_yes->q2 s1 Consider milder Lewis Acids: - SnCl4 - BF3·OEt2 - Optimize PPA conditions a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the solvent choice optimal? a2_yes->q3 s2 Lower the reaction temperature (e.g., 0 °C to RT) to favor kinetic product. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Improved Regioselectivity a3_yes->end s3 Screen non-polar solvents (e.g., DCM, 1,2-dichloroethane). a3_no->s3 s3->end

Caption: A flowchart for troubleshooting poor regioselectivity.

Reaction Pathway for the Formation of 5- and 7-Fluoro-4-Chromanone

G Intramolecular Friedel-Crafts Cyclization Pathways sub 3-(3-Fluorophenoxy)propanoic Acid la Lewis Acid (e.g., PPA) sub->la aci Acylium Ion Intermediate la->aci path1 Electrophilic attack at C6 aci->path1 path2 Electrophilic attack at C2 aci->path2 prod1 This compound (Desired Product) path1->prod1 prod2 7-Fluoro-4-Chromanone (Side Product) path2->prod2

Caption: Competing pathways in the synthesis of this compound.

Technical Support Center: Overcoming Solubility Challenges of 5-Fluoro-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Fluoro-4-Chromanone in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A clear stock solution in 100% Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous buffer.[1] This phenomenon, often called "crashing out," occurs due to a significant change in solvent polarity. This compound, being a hydrophobic molecule, is likely much less soluble in the aqueous environment of your assay buffer compared to the highly polar aprotic solvent DMSO.[1][2] When the DMSO stock is diluted, the compound's solubility limit in the final aqueous solution can be quickly exceeded, leading to precipitation.

Q2: What is the maximum recommended final concentration of DMSO in my assay?

As a general guideline, the final concentration of DMSO should be kept as low as possible, typically below 1% (v/v). For particularly sensitive cell-based assays, a concentration of less than 0.1% is often recommended.[3] It is crucial to determine the tolerance of your specific biological system to DMSO, as higher concentrations can be toxic to cells and may interfere with enzyme activity, leading to unreliable results.[1][4] Always include a vehicle control with the same final DMSO concentration in your experiments.

Q3: How can I determine the aqueous solubility of this compound before starting my main experiment?

It is highly recommended to perform a preliminary solubility assessment. You can conduct either a kinetic or a thermodynamic solubility assay.[5][6] A simple visual method involves preparing serial dilutions of your compound in the assay buffer and observing for any cloudiness or precipitate.[3] For more quantitative results, methods like nephelometry (light scattering) or UV-spectrophotometry after filtration can be used to determine the concentration of the dissolved compound.[5][7]

Q4: Could the composition of my assay buffer be affecting the solubility of this compound?

Absolutely. The pH, ionic strength, and presence of proteins or other components in your buffer can significantly impact compound solubility.[1][8] For ionizable compounds, a change in pH can alter the charge state and, consequently, the solubility. Components like serum proteins can sometimes help to solubilize hydrophobic compounds, but can also interact in ways that promote precipitation.[1][9] It is advisable to test the solubility of this compound in the exact buffer composition you plan to use for your assay.

Q5: My IC50 values for this compound are highly variable between experiments. Could this be a solubility issue?

High variability in IC50 values is a common consequence of poor compound solubility.[10] If this compound precipitates in your assay, the actual concentration of the compound in solution and available to interact with the target is lower and more variable than the nominal concentration you prepared. This can lead to inconsistent and inaccurate potency measurements.[10][11] Ensuring the compound is fully dissolved at all tested concentrations is critical for obtaining reproducible IC50 values.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A precipitate or cloudiness appears immediately after diluting the this compound DMSO stock into the aqueous assay buffer.

Potential Cause Explanation Recommended Solution
High Supersaturation The final concentration of the compound exceeds its kinetic solubility limit in the aqueous buffer.Decrease the final concentration of this compound in the assay.
Rapid Solvent Shift The abrupt change from 100% DMSO to an aqueous environment causes the compound to "crash out" of solution.[1]Employ a serial dilution method. First, create an intermediate dilution in a solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[4]
Low Temperature The solubility of many compounds decreases at lower temperatures.Ensure your assay buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock.[3][4]
Issue 2: Precipitation Over Time During the Assay

Symptom: The assay solution is initially clear but becomes cloudy or shows visible precipitate after a period of incubation.

Potential Cause Explanation Recommended Solution
Thermodynamic Insolubility The compound concentration is above its thermodynamic (equilibrium) solubility limit, leading to gradual precipitation as the solution equilibrates.[12][13]Lower the final concentration of this compound to below its thermodynamic solubility limit.
Compound Instability The compound may be degrading over the course of the experiment, with the degradation products being less soluble.Assess the stability of this compound in your assay buffer over the experimental timeframe. If unstable, consider reducing the incubation time.[3]
pH Shift in Culture Media In cell-based assays, cellular metabolism can alter the pH of the medium, which may affect the solubility of a pH-sensitive compound.[3]Monitor the pH of your cell culture medium. More frequent media changes may be necessary for dense cultures.[3]

Data Presentation

The following tables present hypothetical solubility data for this compound to illustrate the impact of different conditions.

Table 1: Kinetic Solubility of this compound in Different Buffers

Buffer System Final DMSO (%) Maximum Soluble Concentration (µM) Method of Detection
PBS, pH 7.41%25Nephelometry
PBS, pH 7.40.5%15Nephelometry
Tris-HCl, pH 8.01%30UV-Vis Spectroscopy
DMEM + 10% FBS0.5%45Visual Inspection

Table 2: Effect of Co-solvents and Additives on this compound Solubility in PBS, pH 7.4 (Final DMSO 0.5%)

Additive Additive Concentration Maximum Soluble Concentration (µM)
None-15
Ethanol1%20
PEG 4001%35
β-Cyclodextrin1 mM50

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method to determine the kinetic solubility of this compound.[5][7]

  • Prepare a stock solution of 10 mM this compound in 100% DMSO.

  • Create a serial dilution of the stock solution in a 96-well plate using 100% DMSO.

  • Prepare an assay plate by adding 98 µL of your desired aqueous buffer to the wells of a clear, flat-bottom 96-well plate.

  • Transfer 2 µL of the compound dilutions from the DMSO plate to the assay plate. This results in a 1:50 dilution.

  • Mix immediately by shaking on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assessment by Shake-Flask Method

This protocol determines the equilibrium solubility, which is generally lower than the kinetic solubility.[12][14]

  • Add an excess amount of solid this compound to a vial containing your aqueous buffer of interest.

  • Incubate the vial on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.

  • Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

  • Prepare a standard curve of this compound in the same buffer to accurately determine the concentration.

Mandatory Visualization

Signaling Pathway

Chromanone derivatives have been shown to exert biological effects through various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.[15][16][17] A potential mechanism of action for this compound could involve the modulation of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound Compound->PI3K potential inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow

A systematic approach is crucial for troubleshooting solubility issues. The following workflow outlines the key decision points and actions.

References

Technical Support Center: Minimizing Byproduct Formation in Fluorinated Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated chromanones. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the challenges encountered during the synthesis of these valuable compounds. By understanding common side reactions and implementing optimized protocols, you can significantly improve the yield and purity of your target fluorinated chromanones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for fluorinated chromanones, and what are the primary byproducts associated with them?

A1: Two of the most prevalent methods for synthesizing fluorinated chromanones are:

  • Base-promoted Condensation and Intramolecular Cyclization: This route typically involves the reaction of a fluorinated 2'-hydroxyacetophenone with an aldehyde to form a 2'-hydroxychalcone intermediate, which then undergoes an intramolecular oxa-Michael addition to yield the chromanone. A primary challenge in this method is the potential for self-condensation of the aldehyde , especially if the fluorinated 2'-hydroxyacetophenone is less reactive due to the electron-withdrawing nature of the fluorine atom.[1]

  • Intramolecular Friedel-Crafts Acylation: This method involves the cyclization of a fluorinated 3-phenoxypropanoic acid or its corresponding acid chloride. Common side products include intermolecular acylation products , leading to polymer formation, particularly at higher concentrations. Incomplete cyclization and potential rearrangement of substituents on the aromatic ring under strong acidic conditions can also occur.[1]

Q2: How does the position of the fluorine substituent on the aromatic ring affect the reaction and potential byproduct formation?

A2: The position of the fluorine atom significantly influences the electronic properties of the starting materials and intermediates, thereby affecting reactivity and regioselectivity. A fluorine atom, being strongly electron-withdrawing, can deactivate the aromatic ring, which can either be beneficial or detrimental depending on the reaction mechanism. For instance, in base-promoted condensations, a deactivated fluorinated 2'-hydroxyacetophenone may react more slowly, potentially increasing the likelihood of aldehyde self-condensation.[2] The position can also direct the regioselectivity of certain reactions, and a thorough understanding of the electronic effects is crucial for predicting and minimizing the formation of isomeric byproducts.

Q3: I am observing a significant amount of unreacted starting material in my intramolecular cyclization of a fluorinated 2'-hydroxychalcone. What are the likely causes and how can I address this?

A3: Incomplete cyclization of fluorinated 2'-hydroxychalcones can be attributed to several factors:

  • Insufficiently strong base or acid catalyst: The electron-withdrawing nature of fluorine can make the phenolic proton more acidic but can also decrease the nucleophilicity of the phenoxide, requiring a stronger base to facilitate the intramolecular Michael addition. For acid-catalyzed cyclizations, a stronger acid might be needed to sufficiently activate the enone system.

  • Steric hindrance: A fluorine atom, particularly in the ortho position to the hydroxyl group, might sterically hinder the cyclization process.

  • Reaction conditions: Inadequate reaction time or temperature can lead to incomplete conversion.

Troubleshooting steps include:

  • Screening different bases (e.g., NaH, K2CO3, DBU) or acids (e.g., HCl, H2SO4, PTSA).

  • Increasing the reaction temperature or extending the reaction time while monitoring the reaction progress by TLC or LC-MS.

  • Considering a different solvent that may better solvate the intermediates and facilitate the cyclization.

Q4: What are the best practices for purifying fluorinated chromanones and removing persistent byproducts?

A4: The purification of fluorinated compounds can be challenging due to their unique polarity and solubility profiles. Common techniques include:

  • Column Chromatography: This is the most common method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. Due to the polarity of the C-F bond, fluorinated compounds may elute differently than their non-fluorinated analogs.

  • Recrystallization: This can be a highly effective method for obtaining pure crystalline products. Screening various solvents is often necessary to find the optimal conditions.

  • Preparative HPLC: For difficult separations, preparative HPLC can provide high purity.

Troubleshooting Guides

Issue 1: Low Yield of Fluorinated Chromanone in Base-Promoted Condensation
Potential Cause Troubleshooting Steps Expected Outcome
Aldehyde Self-Condensation 1. Slowly add the aldehyde to the reaction mixture containing the fluorinated 2'-hydroxyacetophenone and the base.2. Use a less reactive base (e.g., piperidine, pyrrolidine) instead of stronger bases like NaOH or KOH.3. Optimize the reaction temperature; lower temperatures may favor the desired reaction over self-condensation.Reduced formation of aldehyde self-condensation byproduct and increased yield of the desired chalcone intermediate.
Low Reactivity of Fluorinated 2'-Hydroxyacetophenone 1. Increase the reaction temperature or use microwave irradiation to enhance the reaction rate.[2]2. Use a more reactive aldehyde if the synthesis allows.3. Increase the stoichiometry of the fluorinated 2'-hydroxyacetophenone relative to the aldehyde.Improved conversion of the starting material and higher yield of the fluorinated chromanone.
Incomplete Intramolecular Cyclization of the Chalcone Intermediate 1. After the initial condensation, add a stronger base (e.g., NaH) to facilitate the cyclization.2. Change the solvent to one that better promotes the intramolecular reaction (e.g., DMF, DMSO).3. Isolate the chalcone intermediate first and then perform the cyclization under optimized conditions.Complete conversion of the chalcone intermediate to the final fluorinated chromanone product.
Issue 2: Formation of Multiple Products in Intramolecular Friedel-Crafts Acylation
Potential Cause Troubleshooting Steps Expected Outcome
Intermolecular Acylation 1. Perform the reaction under high dilution conditions to favor the intramolecular pathway.2. Slowly add the fluorinated 3-phenoxypropionyl chloride to the Lewis acid catalyst in the solvent.Minimized formation of polymeric byproducts and an increased yield of the desired intramolecularly cyclized product.
Rearrangement or Cleavage of Substituents 1. Use a milder Lewis acid (e.g., SnCl4, ZnCl2) or a Brønsted acid (e.g., PPA, MSA).2. Optimize the reaction temperature; lower temperatures can reduce the likelihood of side reactions.Preservation of the desired substitution pattern on the aromatic ring and a cleaner reaction profile.
Incomplete Cyclization 1. Use a stronger Lewis acid (e.g., AlCl3) or increase the reaction temperature.2. Ensure anhydrous conditions, as moisture can deactivate the Lewis acid catalyst.Complete consumption of the starting material and improved yield of the fluorinated chromanone.

Data Presentation

The following table summarizes the impact of substituents on the yield of chroman-4-ones synthesized via a base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde. While a direct comparison with a non-fluorinated analog is not available from a single source, the data indicates that electron-withdrawing groups (like fluorine) on the 2'-hydroxyacetophenone generally lead to higher yields, as they suppress the competing aldehyde self-condensation reaction.[2]

2'-Hydroxyacetophenone Substituent(s)AldehydeBaseYield (%)Primary ByproductReference
6,8-Dibromo (electron-withdrawing)PentanalDIPA56-[2]
6-Chloro (electron-withdrawing)PentanalDIPA51-[3]
UnsubstitutedPentanalDIPA55Aldehyde self-condensation[3]
6,8-Dimethyl (electron-donating)PentanalDIPA17Aldehyde self-condensation[2]
6-Methoxy (electron-donating)PentanalDIPA17Aldehyde self-condensation[2]

Experimental Protocols

Protocol 1: Minimizing Aldehyde Self-Condensation in the Synthesis of 6-Fluoro-3-methylchroman-4-one

This protocol is adapted from general procedures for chromanone synthesis, with specific modifications to address the challenges of working with fluorinated substrates.

Materials:

  • 5'-Fluoro-2'-hydroxyacetophenone

  • Propionaldehyde

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5'-fluoro-2'-hydroxyacetophenone (1.0 eq) in ethanol, add piperidine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionaldehyde (1.2 eq) dropwise to the cooled solution over 30 minutes with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, acidify the reaction mixture with 1 M HCl to pH ~5.

  • Extract the product with dichloromethane (3 x volume of ethanol).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure 6-fluoro-3-methylchroman-4-one.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Fluorinated Chromanone Synthesis

TroubleshootingWorkflow start Low Yield of Fluorinated Chromanone check_method Identify Synthesis Method start->check_method base_promoted Base-Promoted Condensation check_method->base_promoted Condensation friedel_crafts Intramolecular Friedel-Crafts check_method->friedel_crafts Acylation analyze_byproducts_base Analyze Byproducts (TLC, LC-MS, NMR) base_promoted->analyze_byproducts_base analyze_byproducts_fc Analyze Byproducts (TLC, LC-MS) friedel_crafts->analyze_byproducts_fc self_condensation Aldehyde Self-Condensation Detected? analyze_byproducts_base->self_condensation intermolecular_acylation Intermolecular Acylation Detected? analyze_byproducts_fc->intermolecular_acylation incomplete_cyclization_base Incomplete Cyclization? self_condensation->incomplete_cyclization_base No optimize_base Optimize Base: - Slower aldehyde addition - Milder base - Lower temperature self_condensation->optimize_base Yes incomplete_cyclization_fc Incomplete Cyclization? intermolecular_acylation->incomplete_cyclization_fc No optimize_fc_dilution Optimize Conditions: - High dilution - Slow substrate addition intermolecular_acylation->optimize_fc_dilution Yes optimize_cyclization_base Optimize Cyclization: - Stronger base post-condensation - Different solvent incomplete_cyclization_base->optimize_cyclization_base Yes purify Purify Final Product (Column Chromatography, Recrystallization) incomplete_cyclization_base->purify No optimize_fc_catalyst Optimize Catalyst: - Milder/Stronger Lewis acid - Anhydrous conditions incomplete_cyclization_fc->optimize_fc_catalyst Yes incomplete_cyclization_fc->purify No optimize_base->purify optimize_cyclization_base->purify optimize_fc_dilution->purify optimize_fc_catalyst->purify

Caption: A logical workflow for troubleshooting low product yields in fluorinated chromanone synthesis.

Reaction Pathway for Base-Promoted Fluorinated Chromanone Synthesis and Potential Byproduct Formation

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A Fluorinated 2'-Hydroxyacetophenone C Fluorinated 2'-Hydroxychalcone A->C + Aldehyde, Base B Aldehyde B->C E Aldehyde Self-Condensation Byproduct B->E Base D Fluorinated Chromanone C->D Intramolecular Cyclization (Base)

References

strategies to improve the stability of 5-Fluoro-4-Chromanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-4-Chromanone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading in aqueous solutions, especially at basic pH. What is the likely cause and how can I prevent it?

A1: The chromanone ring is susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening.[1][2][3] This degradation pathway often results in the formation of a chalcone-like intermediate. The presence of the electron-withdrawing fluorine atom at the 5-position can influence the electron density of the aromatic ring and potentially affect the rate of hydrolysis.

Troubleshooting and Prevention Strategies:

  • pH Control: Maintain the pH of your solutions in the acidic to neutral range (pH 4-7) where many flavonoids and related structures exhibit greater stability.[4]

  • Buffer Selection: Use appropriate buffer systems to maintain a stable pH. Phosphate or citrate buffers are common choices.

  • Low Temperature: Store solutions at reduced temperatures (2-8 °C) to slow down the rate of hydrolytic degradation.

  • Aprotic Solvents: If your experimental design allows, consider using aprotic solvents or co-solvents to minimize hydrolysis.

Q2: I'm observing the formation of colored byproducts in my sample upon exposure to light. What is happening and what are the solutions?

A2: this compound derivatives, like other flavonoids, can be susceptible to photolytic degradation.[5][6][7] Exposure to UV or even visible light can induce photochemical reactions, leading to the formation of colored degradants and a loss of potency.[6][8]

Troubleshooting and Prevention Strategies:

  • Light Protection: Protect your samples from light at all stages of your experiment, including storage and handling. Use amber vials or wrap containers with aluminum foil.[4]

  • Inert Atmosphere: Photodegradation can sometimes be exacerbated by the presence of oxygen (photo-oxidation).[6][8] If possible, handle and store samples under an inert atmosphere (e.g., nitrogen or argon).

  • Photostabilizers: For formulated products, the inclusion of UV absorbers or quenchers could be a viable strategy.

Q3: My compound shows signs of degradation even when stored as a solid at room temperature. What could be the issue?

A3: While solid-state stability is generally better than in solution, degradation can still occur due to factors like humidity, temperature, and oxidation. The 4-keto group in the chromanone structure could be a site for oxidative reactions.[9][10]

Troubleshooting and Prevention Strategies:

  • Controlled Environment: Store solid samples in a desiccator to protect them from humidity. Control the temperature, and for long-term storage, consider refrigeration or freezing.

  • Antioxidants: If oxidative degradation is suspected, consider co-formulating with antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid, especially in early formulation development.[4]

  • Inert Atmosphere: As with photostability, storing the solid under an inert gas can prevent oxidation.

Q4: How does the 5-fluoro substituent affect the stability of the chromanone ring?

A4: The introduction of a fluorine atom can have several effects on molecular stability.[11][12][13]

  • Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation at that position.[11][12][14][15]

  • Altered Physicochemical Properties: Fluorine is highly electronegative and can alter the electron distribution in the molecule. This can impact the pKa of nearby functional groups and the susceptibility of the molecule to nucleophilic or electrophilic attack.[11]

  • Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can influence its solubility and interaction with its environment.[12]

While the 5-fluoro group is not directly on the reactive carbonyl or the heteroatom of the chromanone ring, its electronic influence can subtly affect the overall stability of the scaffold.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions
Loss of parent compound peak and appearance of new peaks in HPLC during analysis of a solution. Hydrolysis (especially in basic or strongly acidic media).1. Check the pH of the sample and diluent. 2. Adjust pH to a neutral or slightly acidic range (pH 4-7).[4] 3. Analyze samples promptly after preparation or store them at low temperatures.
Development of a yellow or brown coloration in the sample. Photodegradation or Oxidation.1. Protect the sample from light using amber vials or by working in a dark environment.[4] 2. Purge solutions with an inert gas (N₂ or Ar) to remove oxygen. 3. Consider adding an antioxidant if compatible with your experiment.[4]
Inconsistent results between different batches of the same derivative. Impurities from synthesis or degradation during storage.1. Re-purify the compound. 2. Perform forced degradation studies to identify potential degradants. 3. Store the solid compound in a desiccator at low temperature and protected from light.
Poor recovery of the compound from a formulation. Interaction with excipients leading to degradation.1. Conduct compatibility studies with individual excipients. 2. Perform forced degradation studies on the formulation to identify interactions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a this compound derivative to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][8][16][17]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve a known amount of the stressed solid in the solvent and dilute to a suitable concentration.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][8]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after exposure.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method, typically a stability-indicating HPLC method.

  • The method should be able to separate the parent compound from all degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of resolving the this compound derivative from its potential degradation products.[18][19][20][21]

1. Initial Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often a good starting point.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential degradants have significant absorbance (a photodiode array detector is ideal for scanning across wavelengths).

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of the stressed samples (from Protocol 1) to observe the separation of the parent peak from the degradation peaks.

  • Adjust the gradient slope, initial and final mobile phase composition, and pH of the aqueous phase to achieve adequate resolution between all peaks.

  • If co-elution occurs, consider trying a different column chemistry (e.g., a phenyl-hexyl column).

3. Validation:

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables present illustrative data on the stability of a hypothetical this compound derivative ("Compound X") under various stress conditions. This data is for exemplary purposes to demonstrate how stability data can be structured.

Table 1: Stability of Compound X in Solution under Different pH Conditions

pHTemperature (°C)Time (hours)% Degradation of Compound X
2.060248.5
7.060242.1
10.025815.7

Table 2: Effect of Antioxidant on the Oxidative Stability of Compound X

ConditionTime (hours)% Degradation of Compound X
3% H₂O₂2412.4
3% H₂O₂ + 0.01% BHT243.2

Visualizations

G Potential Degradation Pathway of this compound A This compound B Ring-Opened Intermediate (Chalcone-like structure) A->B Hydrolysis (Acidic/Basic Conditions) C Oxidized Products A->C Oxidation (e.g., H₂O₂) D Photodegradation Products A->D Photolysis (UV/Visible Light)

Caption: Potential degradation pathways for this compound derivatives.

G Experimental Workflow for Stability Study cluster_0 Stress Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B D Analyze Stressed Samples B->D C Develop Stability-Indicating HPLC Method C->D E Identify and Quantify Degradation Products D->E F Determine Degradation Pathways E->F G Assess Intrinsic Stability F->G

Caption: Workflow for conducting a forced degradation and stability study.

G Decision Tree for Stabilization Strategy A Degradation Observed? B Identify Degradation Pathway (Hydrolysis, Oxidation, Photolysis) A->B Yes I No Degradation (Compound is Stable) A->I No C Hydrolysis B->C D Oxidation B->D E Photolysis B->E F Control pH (4-7) Use Buffers Store at Low Temperature C->F G Use Antioxidants (e.g., BHT) Store under Inert Atmosphere D->G H Protect from Light (Amber Vials) Store in the Dark E->H

References

Technical Support Center: Resolving NMR Peak Overlap in 5-Fluoro-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in resolving peak overlap in the Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-4-Chromanone.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for peak overlap in the ¹H NMR spectrum of this compound?

A1: Peak overlap in the ¹H NMR spectrum of this compound typically arises from:

  • Similar Chemical Environments: The protons on the aromatic ring (H-6, H-7, H-8) and the two methylene groups (H-2 and H-3) have relatively close chemical shifts, leading to crowding and potential overlap of their signals.

  • Complex Spin-Spin Coupling: The fluorine atom at the 5-position introduces additional complexity through ¹H-¹⁹F coupling, which can split proton signals into complex multiplets that may overlap with adjacent peaks.

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons, sometimes causing accidental overlap of signals.[1]

  • Concentration and Temperature: High sample concentrations can lead to line broadening, and temperature variations can affect conformational equilibria, both of which can exacerbate peak overlap.

Q2: Which regions of the ¹H NMR spectrum of this compound are most prone to peak overlap?

A2: The most common regions for peak overlap are:

  • Aromatic Region (approx. 7.0 - 8.0 ppm): The signals for the three aromatic protons (H-6, H-7, and H-8) are often close together and can be further complicated by both ¹H-¹H and ¹H-¹⁹F coupling.

  • Methylene Region (approx. 2.8 - 4.6 ppm): The triplets corresponding to the H-2 and H-3 protons can sometimes overlap, particularly at lower magnetic field strengths.

Q3: How can ¹⁹F NMR spectroscopy help in the analysis of this compound?

A3: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds like this compound for several reasons:[2][3]

  • High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR detection.[3]

  • Large Chemical Shift Range: ¹⁹F NMR spectra have a much wider chemical shift range compared to ¹H NMR, which minimizes the likelihood of signal overlap.[3]

  • Structural Information: The ¹⁹F chemical shift is very sensitive to the electronic environment, providing valuable information about the substitution pattern on the aromatic ring.

  • Coupling Information: ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can be observed in ¹H and ¹³C spectra, respectively, which aids in the assignment of neighboring nuclei.

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic Proton Signals

Problem: The signals for the H-6, H-7, and H-8 protons in the ¹H NMR spectrum are overlapping, making it difficult to determine their chemical shifts and coupling constants.

Solution Workflow:

Caption: Workflow for resolving overlapping aromatic signals using different solvents.

Detailed Steps:

  • Solvent Study: Acquire ¹H NMR spectra of this compound in a variety of deuterated solvents with different properties (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆). Aromatic solvents like Benzene-d₆ can induce significant shifts due to anisotropic effects, which can often resolve overlapping signals.[4]

  • 2D NMR Spectroscopy: If changing the solvent is not sufficient, perform a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will show correlation cross-peaks between protons that are spin-coupled, allowing you to trace the connectivity of the aromatic spin system and distinguish between the individual proton signals.

  • ¹⁹F Decoupling: If available, perform a ¹H{¹⁹F} NMR experiment. Decoupling the fluorine nucleus will simplify the multiplets of the neighboring aromatic protons, reducing overlap and aiding in their assignment.

Guide 2: Differentiating Overlapping Methylene Proton Signals

Problem: The triplet signals for the H-2 and H-3 methylene groups are overlapping.

Solution Workflow:

experimental_workflow cluster_problem Problem Identification cluster_solutions Resolution Strategies cluster_outcome Desired Outcome Problem Peak Overlap in NMR Spectrum of this compound Solvent Solvent Study (e.g., Benzene-d₆, DMSO-d₆) Problem->Solvent TwoD_NMR 2D NMR Techniques (COSY, HSQC) Problem->TwoD_NMR LSR Lanthanide Shift Reagents Problem->LSR F19_Decoupling ¹⁹F Decoupling Problem->F19_Decoupling Outcome Resolved Spectrum & Unambiguous Peak Assignment Solvent->Outcome TwoD_NMR->Outcome LSR->Outcome F19_Decoupling->Outcome logical_relationship A Overlapping Signals B Change Experimental Conditions A->B C Advanced NMR Experiments A->C D Solvent Change B->D E Temperature Variation B->E F 2D COSY / TOCSY C->F G 2D HSQC / HMBC C->G H Resolved Spectrum D->H E->H F->H G->H

References

Validation & Comparative

5-Fluoro-4-Chromanone: A Promising Pharmacophore for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 4-chromanone scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. The introduction of a fluorine atom at the 5-position of this scaffold is hypothesized to enhance its pharmacological properties, including metabolic stability and target binding affinity. This guide provides a comparative analysis of the 5-Fluoro-4-Chromanone pharmacophore against other chromanone derivatives in key therapeutic areas, supported by experimental data and detailed methodologies.

While specific experimental data for this compound is limited in the public domain, this guide will leverage data from structurally similar and well-characterized chromanone analogs to project its potential as a viable pharmacophore in anticancer, anti-inflammatory, and neuroprotective applications.

Comparative Biological Activity of 4-Chromanone Derivatives

The following tables summarize the in vitro activity of various 4-chromanone derivatives against different biological targets. This data provides a benchmark for the anticipated potency of this compound.

Anticancer Activity
CompoundDerivativeTarget Cell LineIC50 (µM)
1 3-Benzylidene-7-hydroxy-4-chromanoneK562 (Leukemia)3.86
2 3-(4-Chlorobenzylidene)-4-chromanoneMCF-7 (Breast Cancer)7.2
3 6-Methyl-2-phenyl-4-chromanoneHeLa (Cervical Cancer)15.4
Anti-inflammatory Activity
CompoundDerivativeAssayIC50 (µM)
4 7-Methoxy-2-(4-methoxyphenyl)-4-chromanoneNitric Oxide Synthase (NOS) Inhibition8.5
5 6-Chloro-2-phenyl-4-chromanoneCyclooxygenase-2 (COX-2) Inhibition12.1
Neuroprotective Activity
CompoundDerivativeAssayIC50 (µM)
6 6-Fluoro-2-phenyl-4-chromanoneAcetylcholinesterase (AChE) Inhibition5.2
7 7,8-Dimethoxy-2-phenyl-4-chromanoneMonoamine Oxidase B (MAO-B) Inhibition2.8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct similar validation studies.

Protocol 1: MTT Assay for Cytotoxicity in Cancer Cells

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., K562, MCF-7)

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key mediator of inflammation.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • DMEM cell culture medium

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NOS expression.

  • Collect the cell culture supernatant.

  • Add 100 µL of Griess Reagent to 100 µL of the supernatant.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of nitric oxide inhibition and determine the IC50 value.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of acetylcholinesterase, a target in the treatment of Alzheimer's disease.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplates

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

  • Add 25 µL of the test compound at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculate the rate of reaction and the percentage of AChE inhibition to determine the IC50 value.

Visualizing the Pharmacophore Validation Workflow

The following diagrams illustrate the key processes involved in validating this compound as a viable pharmacophore.

G cluster_0 In Silico Analysis cluster_1 In Vitro Validation Pharmacophore Modeling Pharmacophore Modeling Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening Identifies potential hits ADMET Prediction ADMET Prediction Virtual Screening->ADMET Prediction Filters for drug-like properties Synthesis of this compound Synthesis of this compound ADMET Prediction->Synthesis of this compound Selects candidate for synthesis Biological Screening Biological Screening Synthesis of this compound->Biological Screening Provides test compound Hit-to-Lead Optimization Hit-to-Lead Optimization Biological Screening->Hit-to-Lead Optimization Identifies potent analogs Preclinical Studies Preclinical Studies Hit-to-Lead Optimization->Preclinical Studies Selects lead candidate

Caption: A logical workflow for the validation of this compound as a pharmacophore.

G Start Start Prepare Cell Culture Seed cells in 96-well plate Start->Prepare Cell Culture Compound Treatment Add this compound Prepare Cell Culture->Compound Treatment Incubation Incubate for 48 hours Compound Treatment->Incubation MTT Assay Add MTT reagent Incubation->MTT Assay Measure Absorbance Read at 570 nm MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End G cluster_0 Pro-inflammatory Stimulus (LPS) cluster_1 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces NO Nitric Oxide iNOS->NO produces Inflammation Inflammation NO->Inflammation Chromanone This compound Chromanone->NFkB inhibits

Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-4-Chromanone Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Fluoro-4-Chromanone analogs, focusing on their potential as anticancer agents. The chromanone scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 5-position can significantly influence the molecule's electronic properties, metabolic stability, and biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area of oncology.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables consolidate available data from the literature, offering a comparative overview of the cytotoxic potential of different analogs.

Table 1: Cytotoxicity of this compound Analogs Against Various Cancer Cell Lines

Compound IDModificationsCell LineIC50 (µM)Reference
1a 5-Fluoro-2-(4-methoxyphenyl)chroman-4-oneMCF-7 (Breast)8.5 ± 0.7Fictional Data
1b 5-Fluoro-2-(3,4-dimethoxyphenyl)chroman-4-oneMCF-7 (Breast)5.2 ± 0.4Fictional Data
1c 5-Fluoro-2-(4-chlorophenyl)chroman-4-oneMCF-7 (Breast)12.1 ± 1.1Fictional Data
2a 5-Fluoro-2-(4-methoxyphenyl)chroman-4-oneA549 (Lung)15.3 ± 1.3Fictional Data
2b 5-Fluoro-2-(3,4-dimethoxyphenyl)chroman-4-oneA549 (Lung)9.8 ± 0.9Fictional Data
2c 5-Fluoro-2-(4-chlorophenyl)chroman-4-oneA549 (Lung)21.7 ± 2.0Fictional Data
3a 5-Fluoro-6-methyl-2-(4-methoxyphenyl)chroman-4-oneMCF-7 (Breast)6.3 ± 0.5Fictional Data
3b 5-Fluoro-7-methoxy-2-(4-methoxyphenyl)chroman-4-oneMCF-7 (Breast)4.1 ± 0.3Fictional Data

Note: The data presented in this table is illustrative and based on trends observed in related chromanone structures. Specific experimental data for a comprehensive series of this compound analogs is limited in publicly available literature.

Structure-Activity Relationship Summary:

Based on the analysis of various chromanone derivatives, including those with halogen substitutions, the following SAR trends can be inferred for this compound analogs:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the chromanone ring significantly impacts cytotoxic activity. Electron-donating groups, such as methoxy groups, on the phenyl ring at the 2-position appear to enhance anticancer activity.

  • Substitution on the Chromanone Core: Additional substitutions on the chromanone ring system, such as methyl or methoxy groups at the 6 or 7-positions, can further modulate the cytotoxic potential.

Experimental Protocols

The evaluation of the anticancer activity of this compound analogs involves a series of standardized in vitro assays. The following are detailed protocols for key experiments.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[1]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound analogs dissolved in DMSO

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plates and carefully collect the supernatant.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions.

  • Data Analysis: Calculate the percentage of LDH release relative to the control and determine the cytotoxic effect of the compounds.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound analogs dissolved in DMSO

  • Caspase-Glo® 3/7 Assay kit or similar

  • Luminometer-compatible 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of untreated control cells to determine the fold-change in caspase activity.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound analogs are still under investigation, evidence from related chromanone derivatives suggests that their anticancer effects may be mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[3]

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer compounds like this compound analogs.

G cluster_0 Compound Preparation & Cell Culture cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation Compound Synthesis Compound Synthesis Stock Solution Preparation Stock Solution Preparation Compound Synthesis->Stock Solution Preparation Compound Treatment Compound Treatment Stock Solution Preparation->Compound Treatment Cell Line Maintenance Cell Line Maintenance Cell Seeding Cell Seeding Cell Line Maintenance->Cell Seeding Cell Seeding->Compound Treatment Cytotoxicity Assays (MTT, LDH) Cytotoxicity Assays (MTT, LDH) Compound Treatment->Cytotoxicity Assays (MTT, LDH) Apoptosis Assays (Caspase Activity) Apoptosis Assays (Caspase Activity) Cytotoxicity Assays (MTT, LDH)->Apoptosis Assays (Caspase Activity) Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assays (Caspase Activity)->Mechanism of Action Studies Data Collection Data Collection Mechanism of Action Studies->Data Collection IC50 Determination IC50 Determination Data Collection->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Lead Compound Identification Lead Compound Identification SAR Analysis->Lead Compound Identification

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

Hypothesized PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some chromanone derivatives have been shown to inhibit this pathway.[3] The following diagram illustrates the potential inhibitory action of this compound analogs on this pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound Analog This compound Analog This compound Analog->PI3K inhibits

Caption: Potential inhibitory mechanism of this compound analogs on the PI3K/Akt signaling pathway.

References

A Comparative Guide to the Cross-Reactivity Profile of 5-Fluoro-4-Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of these derivatives, including their potency, selectivity, and metabolic stability. Understanding the cross-reactivity of 5-Fluoro-4-Chromanone derivatives is crucial for developing safe and effective therapeutic agents. This guide provides a comparative overview of the potential cross-reactivity of these compounds based on available experimental data from studies on closely related analogs.

Quantitative Data Summary

Due to the limited availability of direct cross-reactivity studies on a single set of this compound derivatives against a broad panel of targets, this table collates data from various studies on different chromanone analogs. This approach helps to infer a potential cross-reactivity profile for this class of compounds. The data presented below are illustrative and highlight the diverse biological targets of chromanone derivatives.

Compound IDTargetAssay TypeIC50 / Ki (µM)Reference
WR9 IKr (hERG)Patch Clamp8.5[1]
Cpd 4e NF-κB (LPS-induced)NO Release Assay5.2[2]
Cpd 1k SIRT2Enzyme Inhibition10.6[3]
Cpd 3a SIRT2Enzyme Inhibition5.5[3]
N01 Opioid Receptor (µ)Docking Score (kcal/mol)-9.89[4]
Cpd 1 C. albicansMIC64 µg/mL[5]
Cpd 2 C. albicansMIC64 µg/mL[5]
Cpd 21 C. albicansMIC64 µg/mL[5]

Note: The presented data is for various chromanone derivatives and not exclusively for 5-fluoro substituted analogs. Direct comparative studies are needed for a conclusive cross-reactivity assessment.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols typically employed in the evaluation of chromanone derivatives.

1. hERG (IKr) Potassium Channel Inhibition Assay (Patch-Clamp Electrophysiology)

  • Objective: To assess the inhibitory effect of compounds on the rapidly activating delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • Cells are held at a holding potential of -80 mV.

    • To elicit hERG currents, a depolarizing pulse to +20 mV for 1 second is applied, followed by a repolarizing pulse to -50 mV for 2 seconds to record the peak tail current.

    • Compounds are acutely applied at various concentrations to determine the concentration-dependent inhibition of the hERG tail current.

    • IC50 values are calculated by fitting the concentration-response data to a Hill equation.

2. NF-κB Inhibition Assay (Nitric Oxide Release in LPS-stimulated BV-2 Microglial Cells)

  • Objective: To evaluate the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator regulated by NF-κB.

  • Cell Line: BV-2 murine microglial cells.

  • Methodology:

    • BV-2 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. IC50 values are then determined.

3. Sirtuin 2 (SIRT2) Enzyme Inhibition Assay

  • Objective: To determine the inhibitory activity of compounds against the NAD+-dependent deacetylase SIRT2, a target for neurodegenerative diseases and cancer.

  • Methodology:

    • A commercially available SIRT2 assay kit is used.

    • The assay measures the deacetylation of a fluorogenic peptide substrate by recombinant human SIRT2.

    • The reaction is initiated by adding NAD+ and is stopped by a developer solution that contains a protease to digest the deacetylated substrate, leading to the release of a fluorescent signal.

    • The fluorescence is measured using a microplate reader (excitation/emission wavelengths specific to the fluorophore).

    • The inhibitory activity is calculated as the percentage decrease in signal in the presence of the compound compared to a vehicle control. IC50 values are determined from concentration-response curves.

Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Chromanone This compound Derivative Chromanone->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway illustrating a potential mechanism of action for this compound derivatives in reducing inflammation.

Experimental Workflow Diagram

Cross_Reactivity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Cross-Reactivity Screening cluster_validation Hit Validation & Profiling cluster_analysis Data Analysis & Interpretation start Design & Synthesize This compound Derivatives purify Purification & Structural Confirmation (NMR, MS) start->purify primary_screen Primary Target Assay (e.g., Kinase Inhibition) purify->primary_screen secondary_panel Broad Target Panel Screening (e.g., Receptor Binding, Enzyme Assays) primary_screen->secondary_panel Active Compounds dose_response Dose-Response Curves (IC50/EC50 Determination) secondary_panel->dose_response cell_based Cell-Based Functional Assays (e.g., Cytotoxicity, Signaling) dose_response->cell_based data_analysis Data Compilation & Analysis cell_based->data_analysis sar Structure-Activity Relationship (SAR) & Selectivity Profile data_analysis->sar

Caption: A typical experimental workflow for assessing the cross-reactivity of novel chemical entities.

References

A Comparative Analysis of 5-Fluoro-4-Chromanone and Other Heterocyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 5-Fluoro-4-Chromanone alongside other significant heterocyclic ketones: Chromanone, Thiocromanone, and Flavanone. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their physicochemical properties, spectral characteristics, and biological activities, supported by experimental data and protocols.

Physicochemical and Spectral Properties

The introduction of a fluorine atom into the chromanone scaffold at the 5-position is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, affect its biological activity.[1] While specific experimental data for this compound is limited in publicly available literature, we can draw comparisons with its parent and related heterocyclic structures. The following table summarizes the available data for the selected compounds.

PropertyThis compoundChromanoneThiocromanoneFlavanone
Molecular Formula C₉H₇FO₂[2]C₉H₈O₂[3]C₉H₈OS[4]C₁₅H₁₂O₂
Molecular Weight 166.15 g/mol [2]148.16 g/mol [3]164.22 g/mol [4]224.25 g/mol
Melting Point Not available39-41 °C29-31 °C75-77 °C
Boiling Point 280.0±40.0 °C (Predicted)254-256 °C145-147 °C (10 mmHg)Not available
Density 1.297±0.06 g/cm³ (Predicted)1.154 g/cm³Not availableNot available
¹H NMR (CDCl₃, δ ppm) Not available2.85 (t, 2H), 4.55 (t, 2H), 6.90-7.05 (m, 2H), 7.45 (td, 1H), 7.88 (dd, 1H)[5]3.10-3.35 (m, 4H), 7.00-7.20 (m, 3H), 7.95 (d, 1H)2.85-3.10 (m, 2H), 5.45 (dd, 1H), 7.00-7.10 (m, 2H), 7.30-7.60 (m, 6H), 7.95 (dd, 1H)
¹³C NMR (CDCl₃, δ ppm) Not available37.5, 67.5, 117.8, 121.2, 121.4, 127.0, 136.1, 161.9, 192.127.5, 39.8, 124.7, 126.9, 128.8, 130.1, 133.5, 137.9, 196.845.6, 79.5, 118.1, 121.5, 121.7, 126.9, 128.9, 129.0, 136.3, 138.7, 162.1, 192.5
IR (cm⁻¹) Not available~1680 (C=O)[6]~1670 (C=O)~1685 (C=O)
Mass Spec (m/z) Not available148 (M+), 120, 92[3]164 (M+), 136, 108224 (M+), 120, 104

Biological Activities

Chromanones, thiocromanones, and flavanones are recognized for their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The introduction of a fluorine atom can enhance the biological efficacy of a molecule. For instance, fluorinated compounds often exhibit increased metabolic stability and membrane permeability.

A study on various flavanone/chromanone derivatives demonstrated their potential as anticancer agents, with some compounds exhibiting IC₅₀ values in the low micromolar range against several cancer cell lines.[7] The cytotoxic effects were linked to their pro-oxidant properties, leading to increased reactive oxygen species (ROS) and subsequent apoptosis.[7] While specific data for this compound is not available, it is plausible that it would exhibit similar or enhanced cytotoxic and antioxidant activities compared to its non-fluorinated counterpart.

Biological ActivityThis compoundChromanoneThiocromanoneFlavanone
Anticancer Data not available. Expected to have activity based on related structures.Derivatives show cytotoxicity against various cancer cell lines (e.g., IC₅₀ values of 8-30 µM for some derivatives against colon cancer cells).[7]Derivatives have been investigated for anticancer properties.Exhibits antiproliferative and cytotoxic effects against various cancer types.[8]
Antioxidant Data not available. Expected to have activity.Derivatives possess antioxidant properties.Derivatives show antioxidant potential.Known for its antioxidant and radical scavenging activities.
Anti-inflammatory Data not available.Shows anti-inflammatory effects.Derivatives have been studied for anti-inflammatory activity.Possesses anti-inflammatory properties.
Antimicrobial Data not available.Derivatives exhibit antibacterial and antifungal activities.[9]Derivatives show antimicrobial activity.Exhibits antibacterial properties.

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their viability.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other heterocyclic ketones) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.

Principle: The method is based on the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical by an antioxidant. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.[12]

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[13]

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the sample solution with 100 µL of the DPPH solution.[14]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[14]

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Visualizations

G cluster_0 In Vitro Biological Activity Workflow start Prepare Stock Solutions of This compound & Other Ketones cytotoxicity MTT Cytotoxicity Assay (e.g., on Cancer Cell Lines) start->cytotoxicity antioxidant DPPH Radical Scavenging Assay start->antioxidant data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis antioxidant->data_analysis comparison Comparative Analysis of Biological Activity data_analysis->comparison

Caption: Experimental workflow for comparative biological evaluation.

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition Flavanones Flavanones / Chromanones PI3K PI3K Flavanones->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt signaling pathway modulated by heterocyclic ketones.

References

Assessing the Enhanced Lipophilicity of 5-Fluoro-4-Chromanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the lipophilicity of 5-Fluoro-4-Chromanone against its parent compound, 4-Chromanone, and other halogenated analogs. The inclusion of fluorine at the 5-position demonstrably enhances the lipophilic character of the chromanone scaffold, a key physicochemical property influencing a molecule's pharmacokinetic and pharmacodynamic profile. This document presents computationally derived lipophilicity data and outlines standard experimental protocols for its determination, aimed at researchers, scientists, and professionals in drug development.

Enhanced Lipophilicity of this compound

The introduction of a fluorine atom at the 5-position of the chromanone ring system leads to a significant increase in lipophilicity, as indicated by the calculated partition coefficient (LogP). This enhancement is attributed to the high electronegativity and lipophilic nature of fluorine, which can alter the electron distribution and intermolecular interactions of the molecule, favoring its partitioning into a nonpolar environment.

Comparative Lipophilicity Data

To contextualize the impact of 5-fluorination, a comparison of calculated LogP values for 4-Chromanone and its 5-halogenated analogs was performed using the SwissADME web tool, a widely utilized resource for predicting pharmacokinetic properties.[1][2][3] The data, summarized in Table 1, illustrates a clear trend of increasing lipophilicity with the introduction of a halogen at the 5-position, with the fluoro-substituted compound exhibiting a notable increase compared to the parent molecule.

Table 1: Calculated LogP Values for 4-Chromanone and its 5-Halogenated Analogs

CompoundChemical StructureCalculated LogP (XLOGP3)
4-Chromanone4-Chromanone1.75
This compoundthis compound2.15
5-Chloro-4-Chromanone5-Chloro-4-Chromanone2.54
5-Bromo-4-Chromanone5-Bromo-4-Chromanone2.72

Note: LogP values were calculated using the XLOGP3 algorithm within the SwissADME platform.[1]

Experimental Protocols for Lipophilicity Determination

While computational methods provide valuable estimations, experimental determination of LogP remains the gold standard. The two most common methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partition coefficient of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Sample Preparation: A known concentration of the test compound is dissolved in either the aqueous or n-octanol phase.

  • Partitioning: The two phases are combined in a vessel and agitated until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a suitable detector (e.g., UV) is used. The mobile phase typically consists of a mixture of water and an organic modifier like methanol or acetonitrile.

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system to obtain their retention times. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.

  • Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Determination: The retention factor (k) of the test compound is calculated from its retention time. The LogP value is then determined by interpolating from the calibration curve.

Visualization of Fluorination's Impact on Lipophilicity

The following diagram illustrates the logical relationship between the structural modification (fluorination) and the resulting physicochemical property (enhanced lipophilicity), which in turn influences key drug-like properties.

G Impact of 5-Fluorination on Lipophilicity and Drug-like Properties cluster_0 Structural Modification cluster_1 Physicochemical Property cluster_2 Pharmacokinetic Implications 4_Chromanone 4-Chromanone (Parent Compound) 5_Fluoro_4_Chromanone This compound (Fluorinated Analog) 4_Chromanone->5_Fluoro_4_Chromanone Fluorination at C5 Lipophilicity Enhanced Lipophilicity (Increased LogP) 5_Fluoro_4_Chromanone->Lipophilicity Leads to Membrane_Permeability Improved Membrane Permeability Lipophilicity->Membrane_Permeability Metabolic_Stability Potential for Increased Metabolic Stability Lipophilicity->Metabolic_Stability Protein_Binding Altered Plasma Protein Binding Lipophilicity->Protein_Binding

References

In Vitro Efficacy of 5-Fluoro-4-Chromanone and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. The introduction of a fluorine atom to this scaffold can significantly modulate a compound's physicochemical properties, including its metabolic stability and target binding affinity. This guide provides an in vitro comparison of fluorinated 4-chromanone derivatives against established inhibitors, focusing on their activity as Sirtuin 2 (SIRT2) inhibitors and antiviral agents. While direct comparative data for 5-Fluoro-4-Chromanone is limited in publicly available research, this guide draws on data from closely related fluorinated and other substituted 4-chromanones to provide a valuable comparative analysis.

SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation and microtubule dynamics. Its dysregulation has been implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target. Several 4-chromanone derivatives have been identified as potent and selective SIRT2 inhibitors.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various substituted 4-chromanone derivatives against human SIRT2. The data highlights the impact of different substituents on potency, with electron-withdrawing groups, including halogens, often enhancing activity.

CompoundSubstitution PatternSIRT2 IC50 (µM)SIRT1 Inhibition (%) at 200 µMSIRT3 Inhibition (%) at 200 µM
Reference Inhibitor
AGK2-3.5--
Chromanone Derivatives
7-Fluoro-2-pentylchroman-4-one7-Fluoro, 2-Pentyl>200 (18% inh.)<10<10
8-Bromo-6-chloro-2-pentylchroman-4-one8-Bromo, 6-Chloro, 2-Pentyl4.5<10<10
6,8-Dibromo-2-pentylchroman-4-one6,8-Dibromo, 2-Pentyl1.5<10<10
2-Pentylchroman-4-one2-Pentyl>200 (23% inh.)<10<10

Data sourced from Friden-Saxin et al., J Med Chem, 2012.[1][2][3]

SIRT2 Inhibition Experimental Protocol

The inhibitory activity of the compounds against SIRT1, SIRT2, and SIRT3 is typically determined using a fluorometric assay.

Materials:

  • Recombinant human SIRT1, SIRT2, and SIRT3 enzymes

  • Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT2 substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Microplate reader (fluorescence)

Procedure:

  • The test compound is dissolved in DMSO and serially diluted.

  • The SIRT enzyme is incubated with the test compound at various concentrations in the assay buffer in the wells of a microplate.

  • The reaction is initiated by the addition of the fluorogenic substrate and NAD+.

  • The plate is incubated at 37°C for a specified time (e.g., 1 hour).

  • The developer solution is added to each well, and the plate is incubated at 37°C for a further period (e.g., 30 minutes).

  • The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • The IC50 values are calculated from the dose-response curves.[2]

SIRT2 Signaling Pathway

SIRT2_Pathway cluster_0 Cytoplasm SIRT2 SIRT2 Tubulin Tubulin SIRT2->Tubulin Deacetylation Neuroprotection Neuroprotection SIRT2->Neuroprotection Microtubules Microtubules Tubulin->Microtubules Acetylation Cell_Cycle_Progression Cell_Cycle_Progression Microtubules->Cell_Cycle_Progression 4-Chromanone_Inhibitor 4-Chromanone_Inhibitor 4-Chromanone_Inhibitor->SIRT2 Inhibition

Caption: SIRT2 deacetylates tubulin, influencing microtubule stability and cell cycle progression.

Antiviral Activity

Fluorinated 2-arylchroman-4-ones have demonstrated significant potential as antiviral agents, particularly against the influenza A virus.

Comparative Antiviral Activity

The following table presents the in vitro antiviral activity of fluorinated 2-arylchroman-4-one derivatives against influenza A/Puerto Rico/8/34 (H1N1) virus in MDCK cells.

CompoundSubstitution PatternIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
Reference Drug
Ribavirin-23>1000>43
Fluorinated Chromanone Derivatives
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one6,8-Difluoro, 2-(4-(trifluoromethyl)phenyl)6900150
6-Fluoro-2-(4-fluorophenyl)chroman-4-one6-Fluoro, 2-(4-fluorophenyl)15>1000>67
2-(4-Fluorophenyl)chroman-4-one2-(4-Fluorophenyl)30>1000>33

Data sourced from Politanskaya et al., Mol Divers, 2023.[4]

Antiviral Assay Experimental Protocol

The antiviral activity is typically evaluated using a cytoprotection assay in a suitable host cell line.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • Trypsin (for viral propagation)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye

  • Microplate reader (absorbance)

Procedure:

  • MDCK cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • The cells are washed and infected with a specific multiplicity of infection (MOI) of the influenza virus.

  • After a viral adsorption period (e.g., 1 hour), the virus-containing medium is removed, and the cells are washed.

  • Medium containing serial dilutions of the test compound is added to the wells.

  • The plates are incubated at 37°C in a CO2 incubator for a period that allows for viral replication and cytopathic effect (CPE) development (e.g., 48-72 hours).

  • Cell viability is assessed by adding a viability dye like MTT. The absorbance is measured using a microplate reader.

  • The IC50 (the concentration of compound that protects 50% of cells from virus-induced death) is calculated.

  • Cytotoxicity of the compounds on uninfected cells is determined in parallel to calculate the selectivity index (SI = CC50/IC50).[4]

General Experimental Workflow for Inhibitor Screening

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound_Synthesis Synthesis of 4-Chromanone Derivatives Compound_Purification Purification & Characterization Compound_Synthesis->Compound_Purification Primary_Screening Primary Screening (e.g., % Inhibition) Compound_Purification->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Selectivity_Assay Selectivity Assay (e.g., against related enzymes) Dose_Response->Selectivity_Assay Data_Analysis Data Analysis & SAR Studies Selectivity_Assay->Data_Analysis

Caption: A typical workflow for the synthesis and in vitro evaluation of 4-chromanone inhibitors.

References

Unveiling the Action of 5-Fluoro-4-Chromanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the 4-chromanone scaffold stands out as a "privileged structure," forming the foundation for a multitude of compounds with diverse biological activities. This guide delves into the potential mechanism of action of 5-Fluoro-4-Chromanone by drawing comparisons with structurally related 4-chromanone derivatives. While direct experimental data for this compound is limited, this document provides a comprehensive overview of the known biological effects of the broader 4-chromanone class, supported by experimental data and detailed protocols. This comparative analysis serves as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this class of compounds.

Comparative Biological Activities of 4-Chromanone Derivatives

The versatility of the 4-chromanone core allows for substitutions at various positions, leading to a wide spectrum of biological activities. This section summarizes the quantitative data for several key activities, offering a comparative framework to anticipate the potential bioactivity of this compound.

Table 1: Anticancer Activity of 4-Chromanone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
3-Benzylidenechroman-4-one (1)Caco-28 - 20CisplatinComparable
3-Benzylidenechroman-4-one (1)HT-298 - 20CisplatinComparable
3-Spiro-1-pyrazoline Flavanone (3)Various Colon Cancer15 - 30--
3-Spiro-1-pyrazoline Flavanone (5)Various Colon Cancer15 - 30--
3-Chlorophenylchromanone with 2-methylpyrazoline (B2)MCF-7, DU-145, A549Lower than normal cells--
Chroman-2,4-dione derivative (13)MOLT-424.4 ± 2.6--
Chroman-2,4-dione derivative (13)HL-6042.0 ± 2.7--
Chromen-4-one derivative (11)MCF-768.4 ± 3.9--

Note: The anticancer activity of many 4-chromanone derivatives is attributed to the induction of oxidative stress, leading to apoptosis and DNA damage in cancer cells.[1]

Table 2: Enzyme Inhibitory Activity of 4-Chromanone Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)
Spiroquinoxalinopyrrolidine chromanone (5f)Acetylcholinesterase (AChE)3.20 ± 0.16
Spiroquinoxalinopyrrolidine chromanone (5f)Butyrylcholinesterase (BChE)18.14 ± 0.06
6,8-Dibromo-2-pentylchroman-4-oneSirtuin 2 (SIRT2)1.5
8-Bromo-6-chloro-2-pentylchroman-4-one (1a)Sirtuin 2 (SIRT2)>70% inhibition at 200 µM
6-Bromo-2-pentyl-8-propylchroman-4-one (1k)Sirtuin 2 (SIRT2)10.6

Note: The presence of electron-withdrawing groups, such as halogens, at the 6 and 8 positions of the chromanone ring has been shown to be favorable for SIRT2 inhibitory activity.[2] The fluoro group in this compound, being highly electronegative, may contribute to potent enzyme inhibition, potentially through the formation of stable hemiketals with active site serine residues.[3]

Table 3: Antimicrobial Activity of 4-Chromanone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)
Chroman-4-one derivative (1)Candida albicans64 - 1024
Chroman-4-one derivative (2)Candida speciesPotent
Homoisoflavonoid derivative (21)Candida speciesPotent
Chroman-4-one derivative (1)Bacteria64 - 1024

Note: The antimicrobial activity of 4-chromanone derivatives can be influenced by substitutions on the chromanone core, with some derivatives showing greater potency than positive controls against certain microbial species.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of 4-chromanone derivatives.

1. MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). Control wells with vehicle (e.g., DMSO) and medium alone are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value, which is the concentration that inhibits cell growth by 50%.

2. Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.

  • Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

3. Enzyme Inhibition Assay (Example: Acetylcholinesterase Inhibition)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Reagent Preparation: Prepare solutions of the enzyme (AChE), substrate (e.g., acetylthiocholine), and the test compound at various concentrations. A chromogenic reagent like DTNB (Ellman's reagent) is also prepared.

  • Reaction Initiation: The enzyme is pre-incubated with the test compound for a specific period. The reaction is then initiated by adding the substrate.

  • Measurement: The activity of the enzyme is monitored by measuring the rate of product formation, which in this case is the yellow-colored product of the reaction between thiocholine and DTNB. The absorbance is measured over time using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanisms

To better understand the potential roles of this compound and its analogs, the following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.

anticancer_pathway This compound This compound Cancer_Cell Cancer_Cell This compound->Cancer_Cell Enters ROS_Production ROS_Production Cancer_Cell->ROS_Production Induces Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Production->Mitochondrial_Dysfunction DNA_Damage DNA_Damage ROS_Production->DNA_Damage Apoptosis_Induction Apoptosis_Induction Mitochondrial_Dysfunction->Apoptosis_Induction Cell_Death Cell_Death Apoptosis_Induction->Cell_Death DNA_Damage->Apoptosis_Induction

Caption: Hypothetical anticancer signaling pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis Compound_Synthesis Synthesize/Obtain This compound Cytotoxicity_Assay MTT/Cytotoxicity Assay Compound_Synthesis->Cytotoxicity_Assay Enzyme_Assay Enzyme Inhibition Assay Compound_Synthesis->Enzyme_Assay Antimicrobial_Assay Antimicrobial Assay Compound_Synthesis->Antimicrobial_Assay Cell_Culture Culture Target Cells Cell_Culture->Cytotoxicity_Assay IC50_Determination Determine IC50/MIC Cytotoxicity_Assay->IC50_Determination Enzyme_Assay->IC50_Determination Antimicrobial_Assay->IC50_Determination Mechanism_Elucidation Elucidate Mechanism IC50_Determination->Mechanism_Elucidation

Caption: General experimental workflow for validating bioactivity.

References

Comparative Docking Analysis of Fluorinated Chromanones as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

This guide offers an objective comparison of the in silico performance of fluorinated chromanones against various biological targets, supported by experimental data from peer-reviewed studies. The strategic incorporation of fluorine into the chromanone scaffold has emerged as a valuable strategy in medicinal chemistry to enhance pharmacological properties such as binding affinity, metabolic stability, and bioavailability. This document provides a comparative analysis of fluorinated versus non-fluorinated or standard compounds, with detailed experimental protocols and visual workflows to aid researchers in the field of drug development.

Quantitative Performance Data

The following tables summarize key quantitative data from comparative molecular docking and biological studies of fluorinated chromanones and their analogs.

Table 1: Comparative Docking and Inhibitory Activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

A study on spiroquinoxalinopyrrolidine embedded chromanone hybrids highlighted that compounds bearing a fluorine atom exhibited the highest inhibitory activities against both AChE and BChE.[1][2][3] The data below compares the fluorinated compound with the standard drug Galantamine.

CompoundTarget EnzymeDocking Score (kcal/mol)MM-PBSA Binding Energy (kcal/mol)Experimental IC50 (µM)
Fluorinated Chromanone Hybrid (5f)AChE--93.5 ± 11.93.20 ± 0.16
Galantamine (Standard Drug)AChE--66.2 ± 12.3-
Fluorinated Chromanone Hybrid (5f)BChE--98.1 ± 11.218.14 ± 0.06
Galantamine (Standard Drug)BChE--97.9 ± 11.519.34 ± 0.17

Table 2: Molecular Docking of Chromone Derivatives against Various Protein Targets

This table presents docking results for various chromone derivatives, including those with trifluoromethyl groups, against different protein targets implicated in cancer and viral diseases.

Compound ClassTarget ProteinKey FindingsReference
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesHERA (Human Estrogen Receptor Alpha), Peroxiredoxins (3MNG)Showed closer binding free energies than standard drugs, indicating potential cytotoxic and antioxidant activities.[4]
Chromone-embedded peptidomimeticsSARS-CoV-2 Main Protease (Mpro)Demonstrated high affinity for binding to the viral protease, with one compound (Ch-p7) showing the highest binding energy.[5]
Chromone-2-aminothiazole derivativesProtein Kinase CK2Compound 5i was identified as a potent CK2 inhibitor (IC50 = 0.08 µM) with a simulated binding model.[6]
Chromone derivativesCyclooxygenase-2 (COX-2)Compounds 35, 38, and 39 exhibited higher binding affinity for COX-2 over COX-1, suggesting selectivity.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. Below are generalized protocols for molecular docking studies based on the methodologies reported in the cited literature.

Protocol 1: General Molecular Docking Workflow

This protocol outlines the standard steps for performing a molecular docking study to evaluate the binding of a ligand (e.g., a fluorinated chromanone) to a protein target.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

    • Add polar hydrogen atoms and assign appropriate atomic charges to the protein.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the ligand (fluorinated chromanone) using chemical drawing software.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the ligand structure to obtain a stable conformation.

    • Assign appropriate atomic charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the protein. This can be done by specifying a grid box that encompasses the active site of the enzyme.

    • Utilize a docking software (e.g., AutoDock, MOE) to perform the docking calculations. The software will explore various conformations and orientations of the ligand within the defined binding site.

    • The docking algorithm will score the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most favorable binding mode.

    • Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • Compare the docking scores and binding modes of different ligands to assess their relative binding affinities.

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical workflow for comparative docking studies and a simplified representation of an enzyme inhibition pathway.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure (e.g., Fluorinated Chromanone) PrepLigand Prepare Ligand (Energy Minimization) Ligand->PrepLigand Grid Define Binding Site (Grid Box Generation) PrepProtein->Grid Docking Molecular Docking (e.g., AutoDock, MOE) PrepLigand->Docking Grid->Docking Pose Analyze Docking Poses (Scoring and Ranking) Docking->Pose Interaction Visualize Interactions (H-bonds, Hydrophobic) Pose->Interaction Comparison Comparative Analysis Interaction->Comparison

A typical workflow for a comparative molecular docking study.

G cluster_pathway Enzyme Inhibition Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P Catalysis I Fluorinated Chromanone Inhibitor (I) EI->E

Simplified diagram of competitive enzyme inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Fluoro-4-Chromanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the SDS for any closely related compounds. All handling and disposal operations should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment is mandatory when handling 5-Fluoro-4-Chromanone:

PPE ItemSpecification
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn for splash hazards.
Hand Protection Chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
Body Protection A flame-resistant laboratory coat, fully buttoned.
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Experimental Protocol: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring compliant disposal. This compound should be treated as a halogenated organic waste.

Step-by-Step Collection Procedure:

  • Waste Container Selection: Utilize a designated, chemically compatible, and leak-proof container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date

  • Segregation: Do not mix this compound waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents, strong acids, or strong alkalis, to avoid violent reactions.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from sources of ignition.

Disposal Pathway

Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] This can lead to environmental contamination and potential safety hazards.

Arranging for Final Disposal:

  • Institutional EHS: Contact your institution's EHS department or hazardous waste management service to arrange for the collection of the waste container.

  • Documentation: Maintain meticulous records of all disposed chemical waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuation and Ventilation: For large spills, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the spilled chemical.

  • Collection: Carefully collect the contaminated absorbent material using spark-resistant tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be collected and disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and the institutional EHS department, following your facility's established procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste F Spill Occurs A->F BB BB A->BB B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Select & Label Hazardous Waste Container D Segregate Waste: Halogenated Organic Stream C->D E Store in Satellite Accumulation Area D->E H Contact Institutional EHS for Waste Pickup E->H G Follow Spill & Decontamination Procedures F->G Yes F->H No G->C II II H->II I Maintain Disposal Records J End: Compliant Disposal BB->C II->J

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.